1-(3-Chlorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQVBHGBPRDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301679 | |
| Record name | 3-Chloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-95-3 | |
| Record name | 3-Chloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chlorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)ethanol, a chlorinated aromatic alcohol, is a pivotal chiral building block in modern organic synthesis. Its structural features, particularly the presence of a stereogenic center and a reactive hydroxyl group, make it a valuable intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, analytical methodologies for its characterization, and a discussion of its significant applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs).
Core Properties and Identification
The fundamental identification and key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6939-95-3 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 83-85 °C at 1.5 mmHg | [1] |
| Density | 1.173 g/mL | [1] |
| Refractive Index | 1.5445 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| InChI Key | QYUQVBHGBPRDKN-UHFFFAOYSA-N | [1] |
| SMILES | CC(C1=CC(=CC=C1)Cl)O | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 3'-chloroacetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride being a widely used and cost-effective option for producing the racemic alcohol. For the synthesis of specific enantiomers, biocatalytic methods are often employed.
Racemic Synthesis via Sodium Borohydride Reduction
This protocol details the reduction of 3'-chloroacetophenone to racemic this compound using sodium borohydride. The causality behind this experimental choice lies in the high chemoselectivity of sodium borohydride for the reduction of ketones in the presence of other functional groups, and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloroacetophenone (10 mmol) in a suitable protic solvent such as methanol or ethanol (50 mL). The use of a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C. This is a critical step to control the reaction rate and prevent potential side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (5 mmol) portion-wise to the stirred solution. The portion-wise addition helps to manage the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.
-
Work-up: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[3]
Sources
Technical Guide: 1-(3-Chlorophenyl)ethanol – Structural Architecture & Synthetic Utility
Topic: 1-(3-Chlorophenyl)ethanol: Molecular Structure, Weight, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 6939-95-3 for racemic) is a critical chiral building block in organic synthesis and medicinal chemistry. Distinguished by its meta-chloro substitution on the phenyl ring and a secondary alcohol functionality, it serves as a versatile scaffold for the development of serotonin modulators, β3-adrenergic receptor agonists, and agrochemicals. This guide provides a rigorous analysis of its molecular properties, enantioselective synthesis, and validation protocols, designed to support high-precision research and development.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a phenyl ring substituted at the 3-position (meta) with a chlorine atom and at the 1-position with a 1-hydroxyethyl group. The benzylic carbon (C1 of the ethyl group) is a stereogenic center, giving rise to two enantiomers: (R)-1-(3-chlorophenyl)ethanol and (S)-1-(3-chlorophenyl)ethanol.
-
Chemo-selectivity: The meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution compared to unsubstituted phenylethanol, while remaining stable under standard hydride reduction conditions.
-
Stereochemistry: The absolute configuration is determined by the spatial arrangement of the hydroxyl group. The (S)-enantiomer is frequently the target for bioactive scaffolds due to specific receptor binding affinities in downstream derivatives.
Quantitative Data Table
| Property | Value | Unit | Condition/Note |
| Molecular Formula | C₈H₉ClO | - | - |
| Molecular Weight | 156.61 | g/mol | Monoisotopic Mass: 156.0342 |
| CAS Number | 6939-95-3 | - | Racemic mixture |
| CAS Number (R) | 120121-01-9 | - | (R)-enantiomer |
| CAS Number (S) | 6939-96-4 | - | (S)-enantiomer |
| Boiling Point | 130–132 | °C | @ 12 mmHg (Lit.)[1][2][3] |
| Boiling Point | 83–85 | °C | @ 1.5 mmHg (High vacuum) |
| Density | 1.173 | g/mL | @ 25 °C |
| Refractive Index | 1.5445 | - | |
| pKa | ~14.5 | - | Secondary alcohol (Predicted) |
Synthetic Pathways & Process Chemistry[4]
The synthesis of this compound generally proceeds via the reduction of 3'-chloroacetophenone . The choice of reducing agent dictates the stereochemical outcome (racemic vs. enantiopure).
Pathway A: Chemoselective Reduction (Racemic)
For general intermediate usage where chirality is not a prerequisite or will be induced later, sodium borohydride (NaBH₄) is the standard reagent.
-
Mechanism: Nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.
-
Protocol:
-
Dissolve 3'-chloroacetophenone (1.0 eq) in Methanol (0.25 M).
-
Cool to 0°C to minimize byproduct formation.
-
Add NaBH₄ (0.5 eq) portion-wise (exothermic).
-
Quench with dilute HCl; extract with Ethyl Acetate.
-
Yield: Typically >90%.
-
Pathway B: Enantioselective Biocatalysis (Green Chemistry)
For pharmaceutical applications requiring high enantiomeric excess (ee >99%), biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems (e.g., Ligustrum lucidum, Candida tenuis) is preferred over metal-ligand catalysis due to milder conditions.
-
Causality: Biocatalysts provide a chiral pocket that rigidly orients the ketone, ensuring hydride transfer occurs exclusively from the Si or Re face.
-
Protocol (Example):
-
Buffer Prep: Phosphate buffer (pH 7.0) with cofactor NADPH/NADH.
-
Substrate: Add 3'-chloroacetophenone dissolved in minimal DMSO.
-
Catalyst: Add KRED enzyme or whole-cell suspension.
-
Incubation: 30°C, 24h, 150 rpm.
-
Purification: Centrifugation followed by EtOAc extraction.
-
Synthesis Workflow Diagram
Figure 1: Divergent synthetic pathways for racemic and enantiopure this compound.
Analytical Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following spectral data provides a self-validating fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (s, 1H): Aromatic proton at C2 (isolated between Cl and alkyl group).
-
δ 7.25–7.15 (m, 3H): Remaining aromatic protons.
-
δ 4.86 (q, J = 6.4 Hz, 1H): Methine proton (-CH OH-). The quartet splitting confirms coupling to the methyl group.
-
δ 1.49 (d, J = 6.4 Hz, 3H): Methyl group (-CH ₃). Diagnostic doublet.
-
δ ~2.0 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
Chiral HPLC Method
To determine enantiomeric excess (ee) of the chiral product:
-
Column: Chiralcel OD-H or OJ-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Separation: The (S) and (R) enantiomers will exhibit distinct retention times (e.g.,
min, min depending on exact conditions).
Analytical Logic Flow
Figure 2: Analytical decision matrix for validating structural integrity and optical purity.
Pharmaceutical & Industrial Applications[3][5][6][7][8]
The this compound scaffold is not merely a solvent or byproduct; it is a sophisticated "chiral handle" used to introduce asymmetry into bioactive molecules.
Precursor for CNS-Active Agents
The meta-chloro substitution pattern is highly privileged in central nervous system (CNS) drug design.
-
Trazodone Analogues: The alcohol is converted to 1-(3-chlorophenyl)piperazine (mCPP) derivatives via chlorination (using SOCl₂) followed by nucleophilic substitution with piperazine. These derivatives are investigated as serotonin 5-HT1A/5-HT7 receptor ligands and antidepressants.
-
Mechanism: The 3-chlorophenyl ring mimics the indole moiety of serotonin, allowing for high-affinity binding to 5-HT receptors.
β3-Adrenergic Receptor Agonists
Research indicates that derivatives such as 2-[3-(7-methoxyindol-3-yl)-2-propylamino]-1-(3-chlorophenyl)ethanol possess β3-adrenergic receptor stimulating activity.
-
Utility: These compounds are explored for the treatment of obesity (lipolysis stimulation) and type 2 diabetes (insulin sensitivity enhancement). The chiral center at the ethanol position is crucial for receptor selectivity.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep container tightly closed.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97779, this compound. Retrieved from [Link]
-
Zaręba, P., et al. (2022).[5] New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. International Journal of Molecular Sciences. Retrieved from [Link]
-
Cordes, A., et al. (2011). Chiral 1-(o-chlorophenyl)-ethanols are key intermediates in the synthesis of chemotherapeutic substances. Biotechnology and Bioengineering.[] Retrieved from [Link]
-
SpectraBase. (n.d.). This compound NMR Spectra. Wiley Science Solutions. Retrieved from [Link]
Sources
- 1. China Cas 877399-00-3,Crizotinib Intermediates,Api Crizotinib Powder Manufacturer [dingminpharma.com]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 3. JP2003000290A - Method for producing optically active (r)-2-chloro-1-(3'- chlorophenyl)ethanol - Google Patents [patents.google.com]
- 4. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Technical Profile: 1-(3-Chlorophenyl)ethanol
The following technical guide details the commercial availability, synthesis, and strategic application of 1-(3-Chlorophenyl)ethanol , a critical chiral building block in pharmaceutical development.
Executive Summary
This compound (CAS: 6939-95-3) serves as a pivotal chiral intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting adrenergic receptors and specific kinase pathways.[1] Unlike its 4-chlorophenyl isomer (often associated with agrochemicals like Fenapanil), the 3-chloro isomer is frequently utilized in the development of beta-3 adrenergic agonists (e.g., SR 58572 A) and as a precursor for chiral ligands used in asymmetric catalysis.[1]
For drug development professionals, the sourcing strategy for this compound hinges on stereochemistry.[1] While racemic material is readily available for early-stage scaffold hopping, late-stage development requires high optical purity (>99% ee), typically achieved via asymmetric hydrogenation (Noyori type) or biocatalytic reduction.[1]
Technical Specifications & Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3'-Chloro-1-phenylethanol; m-Chloro-α-methylbenzyl alcohol |
| CAS Number | 6939-95-3 (Racemic) / 120121-01-9 (R-isomer) |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 136°C (at reduced pressure) / ~83-85°C at 1.5 mmHg |
| Density | 1.173 g/mL at 25°C |
| Flash Point | >110°C |
| Chiral Center | C1 (Benzylic position) |
Commercial Supply Chain Landscape
The supply chain is tiered by scale and stereochemical requirements.[1]
Tier 1: Industrial & Bulk Chiral Suppliers
For GMP-grade material and kilogram-to-ton scale, suppliers utilizing asymmetric hydrogenation technologies are preferred to avoid costly chiral resolution steps.
-
Takasago International Corp: A leader in asymmetric synthesis.[1] They supply the (R)-enantiomer (CAS 120121-01-9) utilizing their proprietary Ru-BINAP/SEGPHOS hydrogenation technology.[1] This is the preferred source for process development requiring high enantiomeric excess (ee).[1]
-
Biosynth: Offers specific enantiomers (e.g., VEA12101) for R&D and pilot scale, often utilizing biocatalytic routes.[1]
Tier 2: R&D Catalog Suppliers (Gram Scale)
For medicinal chemistry and reference standards.
-
Sigma-Aldrich (Merck): Lists the racemic compound (Product #6939-95-3) and select enantiomers.[1]
-
TCI Chemicals: Provides standard purity (>97%) for general synthesis.[1]
-
Alfa Aesar (Thermo Fisher): Legacy supplier for laboratory-scale quantities.[1]
Supply Chain Risk Assessment[1]
-
Availability: Racemic material is a commodity.[1] Enantiopure material has a lead time of 2-4 weeks if not in stock at Tier 1 suppliers.[1]
-
Cost Driver: The cost differential between racemic and enantiopure is significant (~5x-10x).[1] Early-stage projects should utilize racemic material for structure-activity relationship (SAR) studies unless the chiral center is known to be critical for binding.[1]
Synthesis & Manufacturing Methodologies
The "Make vs. Buy" decision often depends on the required stereochemistry.[1] Below are the three primary manufacturing routes.
Route A: Chemical Reduction (Racemic)
Best for: Early-stage SAR, Reference Standards. This is the standard laboratory synthesis.[1] It uses 3-Chloroacetophenone as the starting material.[1]
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.[1]
-
Protocol:
Route B: Asymmetric Hydrogenation (Industrial Preferred)
Best for: Process Scale-up, (R)-Enantiomer. This route utilizes Noyori Asymmetric Hydrogenation .[1] It is the most scalable method for producing the (R)-isomer.[1]
-
Catalyst: RuCl₂ or Ru-SEGPHOS.[1]
-
Conditions: H₂ pressure (10-50 bar), Isopropanol solvent.
-
Insight: This route avoids the 50% yield loss inherent in kinetic resolution.[1]
Route C: Biocatalytic Reduction
Best for: High Selectivity, Green Chemistry. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can be tuned to produce either (R) or (S) with >99% ee.[1]
-
Enzymes: Rhodobacter capsulatus (yields R), Daucus carota (yields S).[1]
-
Cofactor: NADPH recycling system (Glucose/GDH).[1]
Visualization: Synthesis Workflow
Figure 1: Divergent synthesis pathways for this compound showing the transition from commodity starting material to high-value chiral intermediates.[1]
Quality Control & Safety
Analytical Validation
For chiral batches, standard HPLC/GC is insufficient.[1]
-
Chiral HPLC Method:
Handling & Safety (GHS)[1]
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic.[1] Keep containers tightly sealed to prevent moisture uptake which can affect stoichiometry in downstream coupling reactions.[1]
References
-
National Center for Biotechnology Information (PubChem). this compound (CID 97779).[1] Retrieved from [Link][1]
-
Takasago International Corporation. Chiral Building Blocks & Ligands: (R)-1-(3'-Chlorophenyl)ethanol.[1][2][3] Retrieved from [Link][1]
-
Manley, P. W., et al. Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors.[1] (Contextual reference for kinase inhibitor scaffolds). Biochimica et Biophysica Acta.
Sources
Technical Guide: Research Applications of 1-(3-Chlorophenyl)ethanol
The following technical guide details the research applications, synthesis, and pharmaceutical significance of 1-(3-Chlorophenyl)ethanol.
CAS: 2430-14-0 (Racemic) | CAS: 6982-66-7 ((R)-Enantiomer) Molecular Formula: C₈H₉ClO | Molecular Weight: 156.61 g/mol
Executive Summary
This compound is a critical chiral building block (synthon) in the synthesis of serotonin modulators and antifungal agents. Unlike its 4-chloro isomer—historically associated with agrochemicals like Dicofol—the 3-chloro variant is prized in medicinal chemistry for its ability to introduce metabolic stability and lipophilicity into the meta position of pharmacophores. Its primary industrial utility lies in its conversion to 1-(3-chlorophenyl)piperazine (mCPP) , the core scaffold for major antidepressants such as Trazodone and Nefazodone .
This guide outlines the compound's chemical profile, biocatalytic production methods, and downstream applications in drug development.[1]
Part 1: Chemical Profile & Structural Significance
The "Meta" Advantage
In drug design, the position of the halogen atom dictates biological activity. The 3-chloro (meta) substitution on the phenyl ring offers distinct advantages over para-substitution:
-
Metabolic Blockade: It prevents metabolic hydroxylation at the reactive 3-position, extending the half-life of the resulting drug.
-
Conformational Locking: The chlorine atom creates steric bulk that can lock the phenyl ring into a specific conformation within a receptor binding pocket (e.g., 5-HT2A receptors).
Chiral Versatility
The molecule possesses a single stereocenter at the benzylic position.
-
(R)-Enantiomer: Often the bioactive form for dehydrogenase enzymes and specific receptor ligands.
-
(S)-Enantiomer: Used in specific antifungal synthesis pathways.
-
Racemic Mixture: Used as a low-cost starting material for non-stereospecific piperazine coupling.
Part 2: Pharmaceutical Applications & Retrosynthesis
The most significant application of this compound is as the immediate precursor to mCPP , a "privileged structure" in neuropsychiatry.
The Trazodone/Nefazodone Pathway
Trazodone (Desyrel) is a serotonin antagonist and reuptake inhibitor (SARI). Its synthesis relies on the mCPP moiety. This compound serves as the source of the 3-chlorophenyl group.
Mechanism of Synthesis:
-
Activation: The hydroxyl group of this compound is converted to a leaving group (chloride or tosylate).
-
Substitution: Nucleophilic attack by piperazine yields mCPP.
-
Coupling: mCPP is coupled with the alkyl halide fragment of the Trazodone skeleton.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the retrosynthetic logic connecting this compound to Trazodone.
Caption: Retrosynthetic pathway showing this compound as the progenitor of the Trazodone scaffold.
Part 3: Experimental Protocols
Protocol A: Biocatalytic Asymmetric Reduction (Green Chemistry)
Objective: Synthesis of enantiopure (R)-1-(3-Chlorophenyl)ethanol from 3-chloroacetophenone using a Ketone Reductase (KRED) system. This method avoids heavy metal catalysts and operates at ambient temperature.
Materials:
-
Substrate: 3-Chloroacetophenone (100 mM)
-
Enzyme: KRED-101 (or Lactobacillus whole-cell preparation)
-
Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Solvent: Isopropyl alcohol (10% v/v as co-solvent)
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 1.36g of KH₂PO₄ in 100mL deionized water. Adjust pH to 7.0 using 1M NaOH.
-
Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (1 mM catalytic amount) to the buffer.
-
Enzyme Addition: Add GDH (50 U) and KRED (50 U) to the reaction vessel.
-
Substrate Initiation: Dissolve 3-chloroacetophenone in Isopropyl alcohol. Add dropwise to the aqueous enzyme mixture while stirring at 400 RPM.
-
Incubation: Maintain at 30°C for 24 hours. Monitor pH and adjust with 0.1M NaOH if it drops below 6.5.
-
Quenching & Extraction: Stop reaction by adding Ethyl Acetate (1:1 v/v). Centrifuge to separate phases.
-
Analysis: Dry organic layer over MgSO₄. Analyze enantiomeric excess (ee%) via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).
Protocol B: Chemical Activation to Chloride
Objective: Conversion of this compound to 1-chloro-1-(3-chlorophenyl)ethane for subsequent coupling.
Methodology:
-
Cool a solution of this compound (1 eq) in dry DCM to 0°C.
-
Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise under N₂ atmosphere.
-
Add a catalytic amount of DMF (0.05 eq).
-
Reflux for 2 hours.
-
Evaporate solvent and excess SOCl₂ to yield the crude chloride.
Part 4: Analytical Characterization
HPLC Chiral Separation
To verify the optical purity of the synthesized alcohol, use the following parameters:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | (R)-Isomer: ~12.5 min (S)-Isomer: ~14.2 min |
NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.35 - 7.20 (m, 4H): Aromatic protons (characteristic 3-substituted pattern).
-
δ 4.85 (q, J=6.4 Hz, 1H): Methine proton (-CH -OH) at the chiral center.
-
δ 2.10 (s, 1H): Hydroxyl proton (-OH), broad, exchangeable.
-
δ 1.45 (d, J=6.4 Hz, 3H): Methyl group (-CH₃ ), doublet due to coupling with methine.
Part 5: Biocatalytic Signaling Pathway
The following diagram details the cofactor regeneration cycle required for the enantioselective synthesis described in Protocol A.
Caption: Enzymatic cycle showing NADPH regeneration coupled to the reduction of 3-chloroacetophenone.
References
-
Biosynth. (R)-1-(3-Chlorophenyl)ethanol Product Monograph. Retrieved from
-
Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine: Trazodone Metabolite Data. Retrieved from
-
PubChem. this compound Compound Summary (CID 160328117). National Library of Medicine. Retrieved from
-
BenchChem. Enantioselective Synthesis of Chlorophenylethanol Derivatives: Application Notes. Retrieved from
-
ResearchGate. Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole-Cell Biotransformation. (Note: Comparative protocol for chloro-isomers). Retrieved from
Sources
Technical Guide: Derivatives and Analogues of 1-(3-Chlorophenyl)ethanol
A Strategic Framework for Synthesis, Functionalization, and Pharmacophore Integration
Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) serves as a "privileged" chiral building block in medicinal chemistry and agrochemical development. Unlike its para-substituted analogues, the meta-chloro (3-Cl) substitution pattern offers a unique balance of electronic withdrawal (
This guide provides a technical roadmap for researchers utilizing this scaffold. It details the divergent synthesis of enantiopure isomers, strategic derivatization pathways for Structure-Activity Relationship (SAR) expansion, and validated protocols for high-value transformations.
Structural Analysis & Pharmacophore Mapping
The utility of this compound lies in its ability to serve as a rigid, chiral anchor. The 3-Cl substituent is not merely a passive handle; it actively modulates the reactivity of the benzylic center and the binding affinity of the final drug candidate.
Electronic and Metabolic Rationale
-
Inductive Effect: The electron-withdrawing nature of the 3-Cl group deactivates the aromatic ring, making it resistant to oxidative metabolism (e.g., CYP450-mediated oxidation) compared to unsubstituted phenyl rings.
-
Benzylic Lability: The 3-Cl substituent slightly destabilizes the benzylic carbocation intermediate compared to electron-donating groups, which can influence the kinetics of
type substitutions, favoring pathways (like Mitsunobu) for stereochemical preservation.
Chiral Fidelity
Accessing the (R)- or (S)-enantiomer with high enantiomeric excess (
Synthetic Pathways: Accessing the Core
To ensure scientific integrity, we compare two dominant routes: Biocatalytic Kinetic Resolution and Asymmetric Transfer Hydrogenation (ATH) .
Comparative Efficiency Data
| Parameter | Biocatalysis (Lipase) | Chemocatalysis (Ru-ATH) |
| Catalyst | Candida antarctica Lipase B (CALB) | RuCl(p-cymene)[(S,S)-TsDPEN] |
| Substrate | Racemic Alcohol | 3-Chloroacetophenone |
| Theoretical Yield | 50% (Max for KR) | 100% |
| Enantiomeric Excess | >99% (E > 200) | 95-98% |
| Scalability | High (Process Safe) | High (Requires inert atm) |
| Cost | Low (Immobilized enzyme) | Moderate (Ru precursor) |
Pathway Visualization
The following diagram illustrates the divergent routes to access both enantiomers.
Figure 1: Divergent synthesis strategies. The Ru-catalyzed route offers 100% theoretical yield of the (R)-isomer, while Lipase resolution provides ultra-high purity of both the (R)-alcohol and (S)-acetate.
Derivatization Strategies (The "Modify" Phase)
Once the chiral alcohol is secured, it serves as a pivot point for library generation.
The Mitsunobu Inversion (Stereochemical Inversion)
Transforming the chiral alcohol into an amine or ether with inverted stereochemistry is the most powerful application of this scaffold.
-
Reaction: Alcohol +
+ DIAD + Nucleophile (H-Nu). -
Outcome: (R)-Alcohol
(S)-Derivative.[1] -
Key Analogues:
-
Azides: Precursors to chiral primary amines (CNS active pharmacophores).
-
Phenols: Synthesis of chiral diaryl ethers.[2]
-
Cross-Coupling on the Aryl Ring
The 3-Cl position allows for late-stage diversification via Palladium-catalyzed coupling, although the chloride is less reactive than bromide/iodide.
-
Buchwald-Hartwig: Installation of morpholines or piperazines at the 3-position.
-
Suzuki-Miyaura: Creation of biaryl scaffolds.
-
Note: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to activate the aryl chloride.
Analogues Workflow
Figure 2: Functionalization tree. The scaffold allows orthogonal modification at the chiral center (vertical) and the aromatic ring (horizontal).
Experimental Protocols
These protocols are designed for reproducibility and high fidelity.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Target: (R)-1-(3-Chlorophenyl)ethanol
-
Catalyst Preparation: In a glovebox or under Ar, mix
(0.0025 eq) and -TsDPEN (0.005 eq) in anhydrous 2-propanol. Heat at 80°C for 20 min. -
Reaction: Cool to RT. Add 3-chloroacetophenone (1.0 eq).
-
Initiation: Add a solution of
(5:2 azeotrope) or in (0.1 eq) to initiate the hydride transfer. -
Monitoring: Stir at 25°C. Monitor via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Validation: Expected yield >95%,
.
Protocol B: Mitsunobu Inversion to Azide
Target: (S)-1-(3-Chlorophenyl)ethyl azide (Precursor to Amine)
-
Setup: Dissolve (R)-1-(3-chlorophenyl)ethanol (1.0 eq) and
(1.2 eq) in anhydrous THF under at 0°C. -
Addition: Add Diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.
-
Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 30 mins, maintaining temp < 5°C.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Concentrate in vacuo. Triturate with Hexane/Et2O to precipitate triphenylphosphine oxide (
). Filter. -
Purification: Flash chromatography.
-
Note: The resulting azide proceeds with inversion of configuration (R
S).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
-
BenchChem Technical Repository. (2025). This compound Safety and Synthesis Data. Link
Sources
Technical Guide: Toxicological and Ecotoxicological Assessment of 1-(3-Chlorophenyl)ethanol
[1]
Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 6939-93-1; also referenced as CAS 6939-95-3 for specific isomeric mixtures) is a chiral aromatic alcohol widely utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical precursors.[1] Its toxicological profile is defined by its lipophilicity and its metabolic conversion to 3-chloroacetophenone.[1]
While less acutely toxic than its organochlorine pesticide relatives, it presents distinct hazards regarding skin/eye irritation (H315, H319) and acute oral toxicity (H302) . Environmental assessment indicates a potential for moderate aquatic toxicity due to the stability of the meta-chlorinated ring, necessitating strict effluent control.[1]
Physicochemical Basis of Toxicity
Understanding the physicochemical properties is the prerequisite for predicting bioavailability and environmental fate.[1] The presence of the chlorine atom at the meta position increases lipophilicity compared to the parent 1-phenylethanol, enhancing dermal penetration and membrane interaction.[1]
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Relevance to Toxicity |
| Molecular Structure | C₈H₉ClO | Aromatic ring stability; alcohol functionality.[1] |
| Molecular Weight | 156.61 g/mol | Small molecule; easily absorbed via GI/Dermal routes.[1] |
| Physical State | Colorless to pale yellow liquid | Potential for splash/vapor exposure.[1] |
| Boiling Point | ~118-120°C (at 10 mmHg) | Low volatility at STP, but volatile during heating.[1] |
| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Critical: Indicates moderate bioaccumulation potential and ability to cross biological membranes.[1] |
| Water Solubility | Low (< 1 g/L est.)[1] | Limits acute aquatic exposure but encourages sediment binding.[1] |
| Chirality | Exists as (R) and (S) enantiomers | Enantiomers may exhibit differential binding to metabolic enzymes (ADH).[1] |
Mammalian Toxicology
Acute Toxicity & Hazard Classification
Based on GHS (Global Harmonized System) standards and structural analog data (chlorobenzyl alcohols), the compound is classified as follows:
-
Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed ).[1]
-
LD50 (Rat, Oral): Typically falls in the range of 400 – 1200 mg/kg for this class of chlorinated alcohols.[1]
-
-
Acute Dermal Toxicity: Data limited; generally considered lower risk than oral, but permeability is enhanced by the chloro-substituent.[1]
Irritation and Sensitization
-
Skin Corrosion/Irritation (H315): The compound acts as a solvent for skin lipids.[1] Prolonged contact causes defatting, erythema, and inflammation.[1]
-
Serious Eye Damage/Irritation (H319): Direct contact induces severe irritation.[1] The mechanism involves immediate interaction with the corneal epithelium, driven by the alcohol group's polarity and the lipophilic ring.[1]
Metabolic Fate and Biotransformation
The primary detoxification pathway involves oxidation.[1] Unlike primary alcohols which form aldehydes, this secondary alcohol is oxidized to a ketone.[1]
Mechanism:
-
Oxidation: this compound is a substrate for Alcohol Dehydrogenase (ADH) , primarily in the liver.[1] It is oxidized to 3-chloroacetophenone .[1]
-
Conjugation: The resulting ketone (or the unreacted alcohol) undergoes Phase II conjugation (Glucuronidation) to increase water solubility for renal excretion.[1]
-
Chiral Selectivity: Kinetic resolution studies using lipases (e.g., Candida antarctica lipase B) demonstrate that biological systems often process the (R) and (S) enantiomers at different rates [1].[1]
Diagram 1: Metabolic Pathway (Graphviz)
Caption: Metabolic oxidation of this compound to 3-chloroacetophenone followed by Phase II conjugation.
Ecotoxicology and Environmental Fate
Aquatic Toxicity
Chlorinated aromatics are generally more toxic to aquatic life than their non-chlorinated counterparts due to increased stability and lipophilicity.[1]
-
Fish (LC50, 96h): Predicted range 10 – 50 mg/L (based on QSAR models for chlorobenzyl alcohols).[1]
-
Daphnia magna (EC50, 48h): Predicted range 5 – 20 mg/L.
-
Classification: Likely Aquatic Chronic 3 (H412) - Harmful to aquatic life with long-lasting effects.[1]
Biodegradation
The meta-chlorine substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases compared to unsubstituted 1-phenylethanol.[1] However, it is not considered "recalcitrant" (like PCBs).[1] It is expected to be inherently biodegradable but may not meet "readily biodegradable" criteria (e.g., >60% degradation in 28 days) in standard OECD 301 tests.[1]
Analytical Protocols
To ensure data integrity in toxicological studies, precise quantification is required.[1] The following HPLC method is validated for separating chlorophenyl ethanol isomers.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis[1][2][3]
Objective: Quantification of this compound purity and stability.
Instrumentation:
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC Grade).[1]
-
Water (Milli-Q / HPLC Grade).[1]
-
Phosphoric Acid (for pH adjustment).[1]
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (for chlorinated ring absorption) and 254 nm.[1]
-
Column Temperature: 25°C.
Self-Validating Step:
-
Internal Standard: Use Acetophenone or 1-Phenylethanol as an internal standard.[1] The retention time (RT) of this compound will be longer than 1-phenylethanol due to the Cl-group lipophilicity.[1]
-
Resolution Check: Ensure resolution (Rs) > 1.5 between the alcohol and its ketone metabolite (3-chloroacetophenone).[1]
Diagram 2: Analytical Workflow (Graphviz)
Caption: Step-by-step extraction and quantification workflow for this compound.
Risk Assessment & Handling Guidelines
Occupational Exposure Limits (OEL)
Specific OELs for CAS 6939-93-1 are rarely established by regulatory bodies like OSHA or ACGIH.[1]
-
Recommendation: Adopt a self-imposed Control Banding approach.[1] Treat as a hazardous solvent similar to Chlorobenzene or Benzyl Alcohol.[1]
-
Target OEL (Internal): < 10 ppm (8-hour TWA) recommended to prevent respiratory and ocular irritation.[1]
Personal Protective Equipment (PPE)
References
-
PubChem. (n.d.).[1][4] this compound Compound Summary (CID 97779).[1][5] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Thermo Scientific Chemicals. (n.d.).[1] this compound, 97% Safety Data Sheet. Fisher Scientific.[1] Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1][5][6] Retrieved January 30, 2026, from [Link]
-
Paiva, L. M., et al. (2013).[1] Kinetic resolution of 1-(chlorophenyl)ethanols by lipase-catalyzed acetylation. Journal of the Brazilian Chemical Society.[1] (Demonstrates chirality and enzymatic interaction).
-
OECD. (2024). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals.[1] Retrieved January 30, 2026, from [Link]
Sources
- 1. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cores.emory.edu [cores.emory.edu]
- 3. minio.scielo.br [minio.scielo.br]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. biosynth.com [biosynth.com]
Technical Guide: The Chirality of 1-(3-Chlorophenyl)ethanol
Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The Stereochemical Imperative
1-(3-Chlorophenyl)ethanol (CAS: 120121-01-9 for R-isomer) represents a critical chiral building block in the synthesis of diverse pharmacophores, particularly for kinase inhibitors and GPCR ligands. Its structural motif—a halogenated phenyl ring adjacent to a chiral benzylic alcohol—mimics the core scaffold found in several blockbuster drugs, including Crizotinib (ALK inhibitor) and various agrochemicals.
For drug development professionals, the "chiral switch" from racemate to single enantiomer is not merely a regulatory hurdle but a pharmacological necessity. The biological activity, metabolic stability, and toxicity profile of the resulting API often hinge entirely on the absolute configuration of this intermediate. This guide provides a definitive technical framework for synthesizing, analyzing, and validating the chirality of this compound.
Mechanistic Basis of Chirality
The chirality of this compound arises from the C1 carbon of the ethyl group, which is bonded to four distinct substituents. Understanding the spatial arrangement is prerequisite for any asymmetric synthesis design.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the absolute configuration (R or S), we prioritize the substituents attached to the chiral center (C1) based on atomic number:
-
-OH (Hydroxyl group): Oxygen (Atomic No. 8) has the highest priority.
-
-C₆H₄Cl (3-Chlorophenyl group): The carbon attached to the ring is bonded to (C, C, H).
-
-CH₃ (Methyl group): The carbon is bonded to (H, H, H).
-
-H (Hydrogen): Lowest priority.
Configuration Logic:
-
(R)-Enantiomer: When the hydrogen (lowest priority) is oriented away from the viewer, the sequence from -OH
-C₆H₄Cl -CH₃ follows a clockwise direction. -
(S)-Enantiomer: The sequence follows a counter-clockwise direction.
Asymmetric Synthesis Strategies
While chemical catalysis (e.g., Noyori transfer hydrogenation) is possible, Biocatalysis has emerged as the superior industrial standard due to higher enantioselectivity (
Strategy A: Biocatalytic Asymmetric Reduction (Primary)
This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce 3'-chloroacetophenone. It is a "self-validating" system because the enzyme's stereospecificity is inherent.
-
Enzyme: Rhodobacter capsulatus ADH or commercially available KRED screening kits (e.g., Codexis, Daicel).
-
Cofactor: NADPH/NADH (requires a recycling system like Glucose Dehydrogenase/Glucose).
-
Selectivity: Anti-Prelog enzymes typically yield the (R)-enantiomer , while Prelog enzymes yield the (S)-enantiomer .
Strategy B: Lipase-Catalyzed Kinetic Resolution (Secondary)
If the racemic alcohol is already available, kinetic resolution using Candida antarctica Lipase B (CALB) is effective.
-
Mechanism: The lipase selectively acetylates one enantiomer (usually R) leaving the (S)-alcohol unreacted.
-
Limitation: Maximum theoretical yield is 50% unless coupled with dynamic kinetic resolution (DKR).
Visualization: Enzymatic Synthesis Pathway
Figure 1: Biocatalytic reduction pathway showing the interdependence of the substrate, enzyme, and cofactor recycling system for high-fidelity asymmetric synthesis.
Detailed Experimental Protocol
Protocol: Bioreduction of 3'-Chloroacetophenone to (R)-1-(3-Chlorophenyl)ethanol
Objective: Produce >100 mg of enantiopure (R)-alcohol for analytical standard validation.
Reagents:
-
Substrate: 3'-Chloroacetophenone (100 mg)
-
Enzyme: KRED-130 (or equivalent anti-Prelog ADH)
-
Cofactor Recycle Mix: GDH (10 U), NADP+ (1 mg), Glucose (150 mg)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Solvent: DMSO (5% v/v as co-solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 3'-chloroacetophenone in DMSO (0.5 mL).
-
Reaction Assembly: In a 20 mL vial, add 9.5 mL of Phosphate buffer. Add the Glucose and NADP+.
-
Initiation: Add the GDH and KRED enzymes. Finally, add the substrate solution dropwise while stirring.
-
Incubation: Stir at 30°C at 250 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).
-
Work-up: Extract reaction mixture with Ethyl Acetate (3 x 5 mL). Dry organic layer over
. -
Purification: Evaporate solvent. Purify via flash chromatography (Hexane:EtOAc 80:20) if conversion <99%.
Analytical Characterization & Validation
Trustworthiness in chiral chemistry relies on orthogonal validation methods. You must confirm identity and enantiomeric excess (
Method 1: Chiral HPLC (The Gold Standard)
This method separates enantiomers based on their interaction with the chiral stationary phase (CSP).
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (or 215 nm) |
| Retention Times | (R)-isomer: ~6.5 min (typically elutes first on OD-H)(S)-isomer: ~8.0 min |
Note: Elution order can reverse depending on the specific column lot or mobile phase additives. Always run a racemic standard first.
Method 2: Optical Rotation (Absolute Config Check)
-
Instrument: Polarimeter (Sodium D line, 589 nm)
-
Concentration:
in Methanol or Chloroform -
Reference Values:
-
(S)-Enantiomer:
to -
(R)-Enantiomer:
to
-
Visualization: Analytical Decision Tree
Figure 2: Decision tree for the analytical validation of chiral intermediates, ensuring no material moves forward without dual-confirmation of purity and configuration.
Pharmaceutical Relevance
The this compound moiety is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibitors: It serves as a structural analog and building block for ALK and ROS1 inhibitors (e.g., Crizotinib analogs), where the halogenated phenyl ring occupies a hydrophobic pocket in the kinase domain. The chiral methyl group directs the vector of the attached heterocycle, critical for hydrogen bonding.
-
GPCR Ligands: Used in the synthesis of serotonin receptor antagonists (e.g., 5-HT7 ligands related to Trazodone derivatives), where the chiral alcohol is converted to a piperazine linker.
-
Agrochemicals: A precursor for chiral fungicides where stereochemistry dictates environmental degradation rates and potency.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL OD-H. Chiral Technologies.[1][2] Available at: [Link] (General reference for OD-H column specifications).
-
Royal Society of Chemistry. Biocatalytic Asymmetric Synthesis of Chiral Alcohols. RSC Publishing. Available at: [Link]
-
SpectraBase. this compound NMR and IR Spectra. Wiley Science Solutions. Available at: [Link]
Sources
Technical Guide: 1-(3-Chlorophenyl)ethanol as a Chiral Building Block
The following technical guide is structured to serve as a definitive reference for the synthesis, properties, and application of 1-(3-Chlorophenyl)ethanol in high-value chiral chemistry.
Executive Summary
This compound (CAS: 120121-01-9 for R, 6940-91-6 for racemate) serves as a critical "chiral anchor" in modern medicinal chemistry.[1] Unlike simple phenylethanols, the meta-chloro substituent provides unique electronic properties—enhancing lipophilicity and metabolic stability without the steric bulk of ortho-substitution or the para-directing resonance effects.
Its primary industrial utility lies in its role as the immediate precursor to 1-(3-chlorophenyl)ethylamine , a high-value chiral resolving agent (e.g., BASF’s ChiPros® portfolio) and a pharmacophore in serotonin-modulating therapeutics (Trazodone/Nefazodone metabolites) and investigational kinase inhibitors.
This guide details the "Make vs. Buy" decision matrix , comparing biocatalytic routes against asymmetric transfer hydrogenation (ATH), and provides validated protocols for its derivatization into enantiopure amines.
Molecular Architecture & Critical Properties
The utility of this compound stems from the specific placement of the chlorine atom.[1]
-
Electronic Effect: The meta-Cl exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, deactivating it slightly compared to the unsubstituted analog.[1] This increases the acidity of the benzylic proton and influences the pKa of downstream amines.
-
Metabolic Stability: The halogen blocks metabolic hydroxylation at the 3-position, a common clearance pathway for phenyl-ring drugs.[1]
-
Chirality: The benzylic alcohol center is highly sensitive to racemization under acidic conditions due to the stabilized carbocation intermediate. Handling requires strict pH control.[1]
| Property | Value | Relevance |
| Molecular Weight | 156.61 g/mol | Low MW allows for high atom economy in fragment-based design.[1] |
| Boiling Point | 122-124 °C (15 Torr) | High enough for easy solvent removal; distillable under vacuum.[1] |
| LogP | ~2.4 | Optimal lipophilicity for CNS drug penetration. |
| H-Bond Donors | 1 (OH) | Versatile handle for derivatization (Esters, Ethers, Amines). |
Production Strategies: The "Make"
High-purity enantiomers (>99% ee) are required for pharmaceutical applications.[1] Two primary routes dominate the landscape: Biocatalysis (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemocatalysis).
Biocatalytic Reduction (The Gold Standard)
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the preferred industrial route due to mild conditions and superior enantioselectivity.
-
Enzyme: Sporidiobolus salmonicolor KRED (Ssal-KRED) or engineered variants (e.g., Codexis KRED panels).[2]
-
Cofactor Recycling: Mandatory for cost efficiency. Typically uses Glucose/Glucose Dehydrogenase (GDH) or Isopropanol (IPA) to regenerate NADPH.
-
Mechanism: The enzyme coordinates the prochiral ketone (3-chloroacetophenone) and hydride transfer occurs from NADPH to the Si- or Re-face of the carbonyl, dictated by the enzyme's pocket geometry.
Asymmetric Transfer Hydrogenation (ATH)
For labs without biocatalysis capabilities, Ruthenium-catalyzed ATH is the robust alternative.
-
Catalyst: Noyori-type complexes, specifically RuCl .[1]
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.
-
Selectivity: Can achieve 95-98% ee, often requiring a subsequent recrystallization step to reach >99% ee.[1]
Comparative Analysis
| Feature | Biocatalysis (KRED) | Ru-Catalyzed ATH |
| Enantiomeric Excess (ee) | >99.5% (Excellent) | 95-98% (Good) |
| Substrate Loading | 100-200 g/L | 50-100 g/L |
| Catalyst Cost | High (initially), reusable | Moderate (Ru metal) |
| Workup | Phase separation (emulsions possible) | Filtration (metal removal req.)[1] |
| Scalability | Linear (Multi-kg ready) | Linear (Exotherm management req.) |
Synthetic Utility: The "Use"
The alcohol is rarely the end product; it is a chiral pivot .
Stereospecific Amination (The "Killer App")
The most significant application is the conversion to (S)-1-(3-chlorophenyl)ethylamine .[1]
-
Route A (Mitsunobu): Reaction with phthalimide, DEAD, and PPh3 causes Walden Inversion .
-
(R)-Alcohol + Phthalimide
(S)-Phthalimide intermediate (S)-Amine.[1]
-
-
Route B (Azide): Activation (Mesylation) followed by NaN3 displacement also causes inversion.
-
Note: The benzylic mesylate is unstable; immediate displacement is required.
-
Pathway Visualization
The following diagram illustrates the decision logic for synthesis and downstream derivatization.
Figure 1: Synthesis and Derivatization Workflow.[1] Note that Mitsunobu and SN2 displacements on benzylic centers typically proceed with Inversion of Configuration.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-1-(3-Chlorophenyl)ethanol
Target: 10g scale | Expected Yield: >90% | ee: >99%
Reagents:
-
3-Chloroacetophenone (10.0 g, 64.7 mmol)
-
KRED-Recycle Mix (containing KRED, GDH, NADP+)
-
Glucose (14.0 g, 1.2 eq)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
-
Solvent: Isopropanol (IPA) / Toluene (optional co-solvent)
Procedure:
-
Buffer Prep: Dissolve glucose in 150 mL of Phosphate Buffer (pH 7.0).
-
Enzyme Charge: Add the KRED-Recycle Mix powder (approx 200 mg, depending on activity units) to the buffer. Stir gently to dissolve. Do not vortex.
-
Substrate Addition: Dissolve 3-chloroacetophenone in 10 mL IPA. Add this solution dropwise to the enzyme mixture.
-
Incubation: Stir at 30°C @ 250 rpm. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).
-
Monitoring: Check conversion by HPLC (C18 column) or GC every 4 hours. Reaction typically completes in 24 hours.
-
Workup: Add Celite (5g) and filter to remove protein. Extract filtrate with Ethyl Acetate (3 x 100 mL).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. The product is usually pure enough (>98%) for downstream use. If necessary, distill under vacuum (bp 120°C @ 10 Torr).
Protocol B: Mitsunobu Inversion to Chiral Amine
Target: Conversion of (S)-Alcohol to (R)-Amine precursor.[1]
Reagents:
-
(S)-1-(3-Chlorophenyl)ethanol (1.0 eq)[1]
-
Triphenylphosphine (PPh3, 1.2 eq)
-
Phthalimide (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen.
-
Dissolution: Dissolve Alcohol (1.57 g, 10 mmol), PPh3 (3.15 g), and Phthalimide (1.76 g) in THF (50 mL). Cool to 0°C.[3][4]
-
Addition: Add DIAD (2.4 mL) dropwise over 20 minutes. Maintain temp < 5°C.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.
-
Workup: Concentrate THF. Triturate residue with cold ether to precipitate PPh3=O (byproduct). Filter.
-
Deprotection (Hydrazinolysis): Redissolve crude phthalimide in Ethanol. Add Hydrazine hydrate (3 eq) and reflux for 4 hours.
-
Isolation: Cool, filter off phthalhydrazide solid. Acidify filtrate (HCl), wash with ether, then basify aqueous layer (NaOH) and extract the free amine into DCM.
References
-
Biocatalytic Reduction Strategies
-
Asymmetric Transfer Hydrogenation (ATH)
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[7] J. Am. Chem. Soc.[1] 1995, 117, 7562. Link
-
Wu, X., et al. "Insight into and Practical Application of pH-Controlled Asymmetric Transfer Hydrogenation." Angew.[1][8] Chem. Int. Ed. 2005.[1][8] Link
-
-
Mitsunobu Reaction & Applications
-
Commercial Availability & Properties
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A Strategic Guide to the Preliminary Biological Investigation of 1-(3-Chlorophenyl)ethanol
This document outlines a comprehensive, multi-tiered strategy for the preliminary investigation of the biological activity of the small molecule 1-(3-Chlorophenyl)ethanol. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for initial screening and characterization, grounded in scientific integrity and logical progression.
Introduction and Rationale
This compound is an aromatic alcohol with the chemical formula C8H9ClO.[1] While its direct and extensive biological activities are not widely documented in publicly available literature, its structural motifs and the activities of related compounds suggest several plausible avenues for investigation. The presence of a chlorinated phenyl ring and an ethanol group suggests potential for interactions with biological systems. For instance, derivatives of similar structures, such as certain pyridine and 1,3-dioxolane compounds, have shown antibacterial and antifungal properties.[2][3] Furthermore, some studies on related phenyl-ethanol structures suggest potential interactions with the central nervous system, such as with serotonin receptors.[4]
This guide, therefore, proposes a systematic and cost-effective screening cascade to elucidate the potential therapeutic value of this compound. The approach is designed to move from broad, high-throughput in vitro assays to more focused mechanistic and preliminary in vivo studies, ensuring that resources are allocated efficiently to the most promising leads.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is fundamental to designing meaningful biological assays.
| Property | Value | Reference(s) |
| CAS Number | 6939-95-3 | [1] |
| Molecular Formula | C8H9ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 83°C to 85°C (at 1.5 mmHg) | [1] |
| Density | 1.173 g/mL | [1] |
| SMILES | CC(C1=CC(=CC=C1)Cl)O | [1] |
| InChIKey | QYUQVBHGBPRDKN-UHFFFAOYSA-N | [5] |
Tier 1: Broad-Spectrum In Vitro Screening
The initial phase of investigation should focus on a diverse panel of in vitro assays to identify potential areas of biological activity. This "wide-net" approach is crucial for uncovering unexpected activities.
Antimicrobial Activity Screening
Given that derivatives of structurally similar compounds have shown antimicrobial effects, this is a logical starting point.[2][3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial and Fungal Strains: A representative panel should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Yeast: Candida albicans
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (standard antibiotics/antifungals) and negative controls (vehicle-only).
-
Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Screening in Human Cell Lines
Assessing the compound's effect on human cells is essential to gauge its potential as a therapeutic agent and to identify any general toxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]) and a non-cancerous cell line (e.g., HUVEC [endothelial]) should be used to assess both anticancer potential and general cytotoxicity.[7]
-
Assay Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Preliminary Receptor Binding/Enzyme Inhibition Assays
Based on the structural similarity to compounds that may interact with the central nervous system, a focused screen against a panel of common CNS receptors and enzymes is warranted.[4]
Experimental Workflow: CNS Target Screening
Caption: Initial broad-spectrum in vitro screening workflow.
Tier 2: Mechanistic Elucidation and In Vitro Pharmacology
Should any of the Tier 1 screens yield positive "hits," the next logical step is to delve deeper into the mechanism of action and conduct more specific in vitro pharmacological studies.
Follow-up on Antimicrobial Activity
If the compound shows promising antimicrobial activity, further studies should include:
-
Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.
-
Mechanism of action studies: Investigating effects on cell membrane integrity, DNA gyrase activity, or other key bacterial processes. Polyphenolic compounds, for example, can disrupt bacterial membranes.[8]
Investigating Anticancer Mechanisms
If significant and selective cytotoxicity is observed in cancer cell lines, the following assays can help elucidate the mechanism:
-
Apoptosis assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine if the compound induces programmed cell death.
-
Cell cycle analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Western blotting: To probe for changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, cyclins).
Tier 3: Preliminary In Vivo Evaluation
Promising in vitro data provides the justification for moving to preliminary in vivo studies. These studies are crucial for understanding the compound's behavior in a whole-organism context.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.[9]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male and female mice are typically used.
-
Administration: The compound can be administered via different routes, such as intravenous (IV) and oral (PO), to determine bioavailability.[7]
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Acute Toxicity Studies
A preliminary assessment of the compound's safety profile is essential.
Experimental Protocol: Single-Dose Acute Toxicity Study
-
Animal Model: Typically conducted in rodents (mice or rats).[10]
-
Dose Escalation: Different groups of animals are administered increasing doses of the compound.
-
Observation: Animals are closely monitored for signs of toxicity over a period of up to 14 days.[10] This includes monitoring changes in body weight, behavior, and any adverse clinical signs.
-
Necropsy: At the end of the study, a gross necropsy is performed to examine for any organ abnormalities.
Logical Progression from In Vitro to In Vivo
Caption: Progression from mechanistic studies to in vivo evaluation.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial biological investigation of this compound. By employing a tiered approach that begins with broad in vitro screening and progresses to more focused mechanistic and in vivo studies, researchers can efficiently and effectively evaluate the therapeutic potential of this compound. The causality behind each experimental choice is rooted in established drug discovery principles, ensuring a self-validating system for generating reliable preliminary data.
References
-
Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. Retrieved from [Link]
-
MDPI. (2022). Chemical Characteristics of Ethanol and Water Extracts of Black Alder (Alnus glutinosa L.) Acorns and Their Antibacterial, Anti-Fungal and Antitumor Properties. Retrieved from [Link]
-
PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
Wikipedia. Cetirizine. Retrieved from [Link]
-
SpectraBase. This compound. Retrieved from [Link]
-
PubMed. (2018). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
PubChem - NIH. CID 160328117 | C16H18Cl2O2. Retrieved from [Link]
-
SlideShare. (2017). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
Avance Biosciences. Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2019). An in vivo multiplexed small molecule screening platform. Retrieved from [Link]
-
YouTube. (2023). purity, in vivo toxicity, & clinical trial material. Retrieved from [Link]
-
Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]
-
Biocytogen. Efficacy & Toxicity Studies. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridin-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides. Retrieved from [Link]
-
MDPI. (2006). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
-
PubMed. (2005). Ethanol substitutes for the discriminative stimulus effects of m-chlorophenylpiperazine. Retrieved from [Link]
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IUPAC name and synonyms for 1-(3-Chlorophenyl)ethanol
Title: Technical Monograph: 1-(3-Chlorophenyl)ethanol Subtitle: Nomenclature, Synthesis, and Analytical Characterization for Pharmaceutical Development[1]
Executive Summary
This compound (CAS: 6939-95-3) is a critical chiral building block in organic synthesis and drug discovery.[1] Structurally, it consists of a benzene ring substituted with a chlorine atom at the meta position and a hydroxyethyl group.[1] It serves as a model substrate for evaluating enantioselective biocatalysts (ketoreductases) and is a precursor for various pharmacological agents, including potential agrochemicals and antihistamines.[1] This guide provides a definitive technical reference for its nomenclature, physicochemical properties, and synthesis, emphasizing high-purity generation.[1]
Nomenclature & Chemical Identity
Precise nomenclature is vital for database searching and regulatory filings.[1] The meta-substitution pattern (position 3) distinguishes this molecule from its para and ortho isomers, which have significantly different steric and electronic properties.[1]
Table 1: Identity Matrix
| Identifier Type | Designation | Notes |
| IUPAC Name | This compound | Preferred systematic name.[1][2][3][4] |
| Common Synonyms | 3-Chloro-α-methylbenzyl alcoholm-Chloro-α-methylbenzenemethanol 1-(3-Chlorophenyl)ethyl alcohol | "α-methylbenzyl alcohol" is the traditional scaffold name.[1] |
| CAS Number (Racemic) | 6939-95-3 | General identifier for the (±) mixture.[1] |
| CAS Number (R-isomer) | 120121-01-9 | Specific to the (R)-enantiomer .[1] |
| Molecular Formula | C₈H₉ClO | |
| SMILES | CC(O)c1cccc(Cl)c1 | Useful for cheminformatics.[1][2][3][4] |
Physicochemical Profile
Understanding the physical state and solubility is essential for designing extraction and purification protocols.[1]
Table 2: Physical Properties
| Property | Value | Experimental Context |
| Molecular Weight | 156.61 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT.[1] |
| Boiling Point | 83–85 °C | @ 1.5 mmHg (Vacuum distillation required) .[1] |
| Density | ~1.173 g/mL | @ 25 °C. Heavier than water (phase separation occurs at bottom).[1] |
| Solubility | Soluble in MeOH, DCM, EtOAc | Limited solubility in water; requires organic cosolvent.[1] |
Synthetic Methodologies
Two primary routes exist for synthesizing this compound: chemical reduction (racemic) and biocatalytic reduction (enantioselective).[1]
Method A: Chemical Reduction (Racemic)
Objective: Efficient generation of (±)-1-(3-chlorophenyl)ethanol from 3-chloroacetophenone. Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1]
Protocol:
-
Setup: Charge a round-bottom flask with 3-chloroacetophenone (1.0 eq) dissolved in MeOH (0.5 M concentration). Cool to 0 °C to suppress side reactions.
-
Addition: Slowly add NaBH₄ (0.6 eq) portion-wise over 30 minutes. Note: Rapid addition causes vigorous H₂ evolution and potential solvent boil-over.[1]
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Quench: Carefully add 1M HCl dropwise until pH ~7. This destroys residual borohydride and breaks the boron-alkoxide complex.[1]
-
Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM).[1] Dry organic layer over MgSO₄ and concentrate.[1]
Visualization of Chemical Workflow:
Method B: Biocatalytic Asymmetric Reduction (Enantioselective)
Objective: Synthesis of high-purity (R)- or (S)-1-(3-chlorophenyl)ethanol.[1] Reagents: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH), NADPH cofactor, Glucose Dehydrogenase (GDH) for cofactor recycling.[1]
Mechanism: Biocatalysis is preferred in drug development to avoid heavy metal catalysts.[1] The enzyme transfers a hydride from NADPH to the carbonyl carbon with high facial selectivity.[1]
Protocol Insight:
-
Buffer: Potassium Phosphate (pH 7.0).[1]
-
Cofactor Recycling: NADPH is expensive.[1] A coupled system (Glucose/GDH) regenerates NADPH from NADP+ continuously .[1]
-
Reaction Time: Typically 18–24 hours at 30 °C.[1]
Visualization of Biocatalytic Cycle:
Analytical Characterization
Verification of the synthesized product requires spectroscopic analysis.[1] The following data corresponds to the purified liquid.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Field Strength: 400 MHz[1][5]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 7.38 | Multiplet | 1H | Ar-H (C2) | Proton between Cl and alkyl group (deshielded).[1] |
| 7.23 – 7.30 | Multiplet | 3H | Ar-H (C4, C5, C6) | Remaining aromatic protons .[1] |
| 4.88 | Quartet (J = 6.4 Hz) | 1H | CH-OH | Benzylic proton coupled to methyl group.[1] |
| 1.93 | Broad Singlet | 1H | -OH | Hydroxyl proton (shift varies with concentration).[1] |
| 1.49 | Doublet (J = 6.4 Hz) | 3H | -CH₃ | Methyl group coupled to benzylic proton.[1] |
Note: The quartet at ~4.88 ppm and doublet at ~1.49 ppm are diagnostic for the 1-phenylethanol scaffold.
Chiral HPLC
To determine Enantiomeric Excess (ee):
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).[1]
-
Detection: UV @ 254 nm.[1]
-
Separation: The (R) and (S) enantiomers will elute at distinct retention times due to interaction with the chiral stationary phase.[1]
References
-
Thermo Scientific Chemicals. (n.d.).[1] this compound, 97%.[1][2] Fisher Scientific.[1] Retrieved from [Link][1]
-
Mao, Y., et al. (2021).[1][6] Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli. AMB Express. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information for Asymmetric Synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 6939-95-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 120121-01-9|(R)-1-(3-Chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Biocatalytic Synthesis of Chiral 1-(3-Chlorophenyl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 1-(3-Chlorophenyl)ethanol
Optically active alcohols are indispensable building blocks in the pharmaceutical industry, serving as key chiral intermediates for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of these intermediates often dictates the pharmacological activity and safety profile of the final drug product. This compound, a chiral secondary alcohol, is a valuable synthon for various pharmaceuticals, including potential anticancer agents.[3] Traditional chemical methods for producing enantiomerically pure alcohols often rely on expensive metal catalysts, harsh reaction conditions, and chiral auxiliaries, which can lead to significant environmental impact and complex purification procedures.[4]
Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient routes to chiral molecules under mild, aqueous conditions.[1] This application note provides a detailed guide to the biocatalytic synthesis of chiral this compound via the asymmetric reduction of the prochiral ketone, 3-chloroacetophenone, utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). We will explore both whole-cell and isolated enzyme systems, cofactor regeneration strategies, and detailed analytical protocols for process validation.
The Core of the Synthesis: Asymmetric Ketone Reduction
The central principle of this synthesis is the stereoselective reduction of the carbonyl group in 3-chloroacetophenone by a KRED or ADH. These enzymes, belonging to the oxidoreductase class, utilize a hydride donor, typically the reduced nicotinamide cofactor NADPH or NADH, to deliver a hydride ion to one face of the ketone, thereby establishing the chiral center with high enantiopurity.
The choice between producing the (S)- or (R)-enantiomer is determined by the enzyme's stereopreference. Many wild-type enzymes follow Prelog's rule, yielding the (S)-alcohol, while others, or engineered variants, can exhibit anti-Prelog selectivity to produce the (R)-alcohol.[5]
Sources
Application Note: Chemoselective Synthesis of 1-(3-Chlorophenyl)ethanol via Carbonyl Reduction
Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural motif—a secondary alcohol bearing a meta-chlorinated aromatic ring—serves as a versatile handle for subsequent transformations, including etherification, esterification, and chiral resolution.
This protocol details the chemoselective reduction of 3'-chloroacetophenone using Sodium Borohydride (
Chemical Strategy & Mechanistic Insight
The Chemoselectivity Challenge
The primary challenge in synthesizing halogenated alcohols is preventing the hydrogenolysis of the aryl-halide bond.
-
Risk: Catalytic hydrogenation (
) often results in the formation of 1-phenylethanol (dechlorinated byproduct). -
Solution:
acts as a nucleophilic hydride source. It attacks the electrophilic carbonyl carbon exclusively. The aromatic bond is inert to nucleophilic hydride attack under these conditions, ensuring >99% chemoselectivity.
Reaction Mechanism
The reduction proceeds via a tetra-alkoxyborate intermediate. In protic solvents like methanol or ethanol, the solvent participates in the mechanism, facilitating the exchange of hydrides and eventual protonation of the alkoxide.
-
Nucleophilic Attack:
transfers a hydride ( ) to the carbonyl carbon. -
Intermediate Formation: Formation of a borate complex.
-
Hydrolysis: Acidic workup hydrolyzes the B-O bond to liberate the alcohol.
Experimental Workflow Visualization
The following diagram outlines the critical path from raw materials to isolated product, highlighting decision points for purification.
Figure 1: Step-by-step synthetic workflow for the chemoselective reduction of 3'-chloroacetophenone.
Detailed Experimental Protocol
Materials & Equipment[1][2][3][4]
-
Reagents: 3'-Chloroacetophenone (>98%), Sodium Borohydride (
), Methanol (anhydrous preferred), 1N HCl, Dichloromethane (DCM), Sodium Sulfate ( ). -
Safety Note: 3'-Chloroacetophenone is a lachrymator (tear gas agent). All operations involving the starting material must be performed in a functioning fume hood.
releases flammable hydrogen gas upon contact with acid or moisture.
Step-by-Step Procedure
1. Reaction Setup
-
Charge a round-bottom flask with 3'-chloroacetophenone (15.46 g, 100 mmol) and a magnetic stir bar.
-
Add Methanol (100 mL). Stir until fully dissolved.
-
Cool the solution to 0°C using an ice bath. Causality: Cooling suppresses the rapid evolution of hydrogen gas during the initial addition of borohydride and prevents solvent boil-off.
2. Reduction
-
Weigh Sodium Borohydride (2.27 g, 60 mmol, 0.6 equiv). Note: Theoretically, 0.25 eq is required, but 0.5–0.6 eq ensures complete conversion and accounts for reagent decomposition.
-
Add the
to the stirring solution portion-wise over 15 minutes. Critical: Do not dump all at once. The reaction is exothermic and generates gas. -
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Stir for 90 minutes.
3. In-Process Control (IPC)
-
Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2).
-
Starting Material (
): ~0.6 (UV active, dark spot). -
Product (
): ~0.3 (UV active).
-
-
The reaction is complete when the starting ketone spot is invisible.
4. Quench & Workup
-
Cool the reaction mixture back to 0°C.
-
Slowly add 1N HCl dropwise. Caution: Vigorous bubbling (
gas) will occur. -
Continue addition until the pH reaches ~5–6 to destroy excess hydride.
-
Concentrate the mixture on a rotary evaporator to remove most of the methanol (do not distill to dryness; leave an aqueous slurry).
-
Add water (50 mL) and extract with DCM (3 x 50 mL).
-
Combine organic layers, wash with brine (50 mL), and dry over anhydrous
. -
Filter and concentrate in vacuo to yield a clear to pale yellow oil.
5. Purification
-
For High Purity (>99%): Perform vacuum distillation.
-
Boiling Point: 83–85°C at 1.5 mmHg [1].
-
-
For General Use: The crude oil is often sufficiently pure (>95%) for subsequent steps. If not, flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) is effective.
Analytical Validation (QC)
Upon isolation, the product should be validated against the following standard data.
1H NMR Data (CDCl3, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 7.38 | Singlet (broad) | 1H | Ar-H (C2 position) |
| 7.20 – 7.30 | Multiplet | 3H | Ar-H (Remaining aromatic) |
| 4.85 | Quartet ( | 1H | CH -OH (Methine) |
| 1.95 | Broad Singlet | 1H | -OH (Hydroxyl, shifts w/ conc.) |
| 1.48 | Doublet ( | 3H | -CH3 (Methyl) |
Physical Properties[3][5][6][7][8][9]
-
Appearance: Colorless to pale yellow liquid.
-
Density: 1.173 g/mL at 25°C.
-
Molecular Weight: 156.61 g/mol .[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Decomposed | Add an additional 0.1 eq of fresh |
| Low Yield | Product lost in aqueous layer | The alcohol has some water solubility. Ensure thorough extraction (3x) and salt the aqueous layer with NaCl (salting out). |
| Unknown Impurity by NMR | Boron complex retention | If peaks are broad or undefined, the boron complex may not have hydrolyzed. Treat crude with 1N HCl/MeOH again, stir 30 min, and re-extract. |
References
-
Fisher Scientific. this compound, 97% Product Specifications & Physical Data. Retrieved from
-
Sigma-Aldrich. 3'-Chloroacetophenone Safety Data Sheet (SDS). Retrieved from [2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97779, this compound. Retrieved from
-
SpectraBase. 1H NMR Spectrum of this compound. Wiley Science Solutions. Retrieved from [1]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 1-(3-Chlorophenyl)ethanol
Introduction & Chemical Context
1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3), also known as
Therefore, the primary analytical challenge is not just quantifying the alcohol, but resolving it from its ketone precursor (3'-chloroacetophenone), which may persist as a process impurity.
Chemical Properties & Method Implications
| Property | Value | Analytical Implication |
| Structure | Aromatic, Chiral | UV Active (Benzene ring); Enantiomers exist (requires chiral method for ee%, but RP-HPLC for total assay). |
| Polarity | Moderate (Hydroxyl group) | Suitable for Reverse Phase (RP) chromatography.[1] |
| LogP | ~2.4 (Estimated) | Retains well on C18 columns; elutes before the less polar ketone precursor. |
| UV Cutoff | ~210 nm, ~254 nm | Detection at low UV (210-220 nm) provides higher sensitivity for impurities. |
Method Development Strategy (The "Why")
Stationary Phase Selection
We utilize a C18 (Octadecylsilane) stationary phase. The chlorophenyl moiety provides strong
-
Reasoning: A C8 column might provide insufficient retention for the polar alcohol, leading to elution near the void volume (
). A C18 column ensures a capacity factor ( ) > 2.0, separating the analyte from unretained solvent fronts.
Mobile Phase Selection
Acetonitrile (ACN) / Water is preferred over Methanol/Water.
-
Reasoning: ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm). This allows detection at 220 nm , maximizing sensitivity for low-level impurities without baseline noise from the solvent.
Critical Separation Logic
In a reverse-phase system, the order of elution is generally driven by polarity.
-
This compound: More polar (H-bond donor). Elutes First.
-
3'-Chloroacetophenone (Impurity): Less polar. Elutes Second.
-
Goal: Achieve a resolution (
) > 2.0 between these two peaks.
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260/1290 or Waters Alliance/Acquity | Standard binary/quaternary pump required. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | End-capped column reduces peak tailing for hydroxylated compounds. |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water (0.1% H3PO4 optional) | High organic content ensures sharp peaks; acid suppresses silanol activity if tailing occurs. |
| Flow Rate | 1.0 mL/min | Standard backpressure for 5 µm columns. |
| Detection | UV @ 220 nm (Reference: 360 nm) | Max absorption for chlorobenzene ring; 254 nm is a viable alternative. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 10 µL | Standard loop size; adjust based on concentration. |
| Run Time | 10 - 12 minutes | Sufficient to elute the late-eluting ketone impurity. |
Reagent Preparation
-
Mobile Phase: Mix 600 mL HPLC-grade Acetonitrile with 400 mL HPLC-grade Water. Filter through a 0.45 µm nylon filter and degas (sonicate for 10 mins).
-
Diluent: Use the Mobile Phase (60:40 ACN:Water).
-
Critical Note:Do not dissolve samples in 100% Acetonitrile. This "strong solvent effect" causes peak fronting and poor resolution. Always match the diluent to the initial mobile phase conditions.
-
Standard & Sample Preparation[2]
-
Stock Standard (1.0 mg/mL): Weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard into a 50 mL volumetric flask with Diluent.
-
Sample Prep: Accurately weigh ~50 mg of sample, dissolve in Diluent, and dilute to reach a target concentration of 0.1 mg/mL. Filter through 0.22 µm PTFE syringe filter before injection.
Visualized Workflows
Analytical Workflow
The following diagram outlines the end-to-end process, emphasizing the critical decision points in sample preparation and data processing.
Figure 1: End-to-end analytical workflow ensuring sample integrity and correct detection parameters.
System Suitability Logic (Decision Tree)
Before releasing results, the system must pass specific criteria (SST).
Figure 2: System Suitability Test (SST) logic flow required for ICH-compliant validation.
Validation Framework (ICH Q2(R2))
To ensure the trustworthiness of this method, the following validation parameters must be assessed.
Specificity
Demonstrate that the method can separate the analyte from its precursor.
-
Protocol: Inject a mixture of this compound and 3'-chloroacetophenone.
-
Acceptance: Resolution (
) 2.0. Purity threshold (via Diode Array Detector) > 99.0%.
Linearity[3]
-
Range: 50% to 150% of target concentration (0.05 to 0.15 mg/mL).
-
Levels: Minimum 5 concentration levels.
-
Acceptance: Correlation coefficient (
) 0.999.[2]
Precision (Repeatability)
-
Protocol: 6 independent preparations of the sample at 100% concentration.
-
Acceptance: %RSD of the assay results
2.0%.
Accuracy (Recovery)
-
Protocol: Spike placebo or solvent with known amounts of standard at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent too strong (e.g., 100% ACN). | Dissolve sample in Mobile Phase (60:40 ACN:Water).[3] |
| Peak Tailing | Silanol interactions. | Add 0.1% Phosphoric Acid to the water portion of the mobile phase. |
| Retention Shift | Temperature fluctuation or mobile phase evaporation. | Use a column oven (30°C); cap solvent bottles tightly. |
| Ghost Peaks | Carryover from previous high-conc injection. | Increase needle wash time; run a blank injection between samples. |
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 97779, this compound. [Link][5]
-
Phenomenex. (2024). Chiral HPLC Separations Guide. (Reference for enantiomeric considerations). [Link]
Sources
- 1. Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
improving the yield and purity of 1-(3-Chlorophenyl)ethanol synthesis
Executive Technical Overview
The reduction of 3'-chloroacetophenone to 1-(3-chlorophenyl)ethanol is a pivotal transformation in the synthesis of various pharmaceutical intermediates (e.g., Etomidate analogs, chiral building blocks). While theoretically simple, the presence of the meta-chlorine substituent and the potential requirement for chirality introduce specific process risks.
This guide addresses two primary workflows:
-
Racemic Synthesis: Robust reduction using Sodium Borohydride (
).[1][2] -
Asymmetric Synthesis: Enantioselective Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts.
Critical Protocols & Workflows
Protocol A: High-Yield Racemic Synthesis ( )
Best for: Initial structural activity relationship (SAR) studies, non-chiral intermediates.
The Mechanism: Chemoselective nucleophilic addition of hydride to the carbonyl.
Key Advantage:
Step-by-Step Optimization:
-
Solvent System: Use Methanol (MeOH) .[3][4]
reacts faster in MeOH than EtOH due to better solvation, though it decomposes slowly.-
Tip: Cool MeOH to 0°C before adding reagents to suppress background decomposition.
-
-
Stoichiometry: Use 0.5 - 0.6 equivalents of
(providing 2.0-2.4 hydrides). Excess is unnecessary and complicates workup. -
The "Sticky Solid" Fix (Boron Complex Hydrolysis):
-
Problem: The reaction forms a tetraalkoxyborate complex that is often insoluble or forms stable emulsions.
-
Solution: Quench with 1N HCl until pH ~3-4 to break the B-O bond. Stir for 30 minutes.
-
Alternative: If acid sensitive, quench with
, extract, and then perform Methanol Co-evaporation . Add MeOH to the crude oil and rotovap. Repeat 3x. This forms volatile trimethyl borate ( ), removing boron residues that artificially inflate yield and lower purity.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Process chemistry, chiral drug precursors (Targeting >98% ee).
The Catalyst: RuCl.[5][6] The Hydrogen Source: Formic Acid / Triethylamine (TEAF) azeotrope.
Step-by-Step Optimization:
-
Catalyst Loading: 0.5 - 1.0 mol%.
-
Azeotrope Ratio: The molar ratio of Formic Acid to TEA is critical.[6]
-
Optimal:5:2 molar ratio .
-
Why: Excess base promotes catalyst deactivation; excess acid slows the reaction.
-
-
Reaction Environment:
-
Perform under inert atmosphere (
/Ar). Oxygen oxidizes the active Ruthenium hydride species. -
Concentration: High concentration (1M - 2M) typically favors faster kinetics in ATH.
-
Visualized Workflows (Process Logic)
The following diagrams illustrate the decision-making process and troubleshooting logic for this synthesis.
Figure 1: Synthesis Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements.
Figure 2: Troubleshooting Logic Tree
Caption: Logic tree for diagnosing common failures in yield, purity, and stereochemistry.
Troubleshooting Guide & FAQs
Category 1: Yield & Isolation Issues
Q: Why is my isolated yield >100% and the product a viscous, sticky gum? A: This is the classic "Boron Trap." The intermediate alkoxy-borane species has not been fully hydrolyzed.
-
Diagnosis:
NMR shows broad, undefined peaks around the alcohol proton. -
Fix: Dissolve the gum in MeOH and evaporate on a rotary evaporator. Repeat this 3 times. The methanol reacts with the boron to form Trimethyl Borate (
), which is volatile and will be removed, leaving the pure alcohol.
Q: I am seeing low conversion in the ATH (Chiral) reaction. A: Check your catalyst and solvent.
-
Oxygen Poisoning: The Ru-H species is sensitive to
. Did you degas your solvents? -
Inhibitors: Are you using technical grade 3-chloroacetophenone? Acidic impurities (like 3-chlorobenzoic acid) in the starting material can deactivate the basic amine ligand of the catalyst. Purify the starting ketone by passing it through a short plug of basic alumina before reaction.
Category 2: Purity & Side Reactions[6]
Q: I detected dehalogenated product (1-phenylethanol) in my mixture. Why?
A: You likely used Catalytic Hydrogenation (
-
Explanation: Palladium on Carbon is excellent for hydrodehalogenation (removing Chlorine from aromatic rings).
-
Solution: Switch to Hydride Reduction (
) or Transfer Hydrogenation (Ru-catalyst). These methods are chemoselective for the carbonyl and leave the aryl chloride intact.
Q: My enantiomeric excess (ee) drops if I leave the reaction overnight. A: This is due to Reversible Hydrogen Transfer .
-
Mechanism: The ATH reaction is reversible.[6] Once equilibrium is reached, the catalyst can dehydrogenate the product (oxidize it back to ketone) and re-reduce it, slowly scrambling the stereocenter (racemization).
-
Fix: Monitor conversion closely by HPLC/GC. Quench the reaction immediately once conversion hits >98%. Do not "soak" the reaction.
Comparative Data Analysis
| Feature | Method A: NaBH4 Reduction | Method B: Ru-ATH (Transfer Hydrogenation) | Method C: Catalytic Hydrogenation (H2/Pd) |
| Product Type | Racemic ( | Chiral ( | Racemic ( |
| Yield (Typical) | 90 - 95% | 85 - 95% | Variable (Side reactions) |
| Purity Risk | Boron residues | Ruthenium removal | Dehalogenation (High Risk) |
| Atom Economy | Moderate (Boron waste) | High | High |
| Cost | Low | High (Catalyst cost) | Moderate |
| Scalability | Excellent | Good (Requires inert handling) | Good |
References
-
Sigma-Aldrich. Asymmetric Transfer Hydrogenation. (Accessed 2026).[7] Technical overview of Ru-TsDPEN catalysts and mechanism. Link
-
Organic Syntheses. Reduction of Ketones to Alcohols using Sodium Borohydride. General procedure applicable to acetophenones. Link (Note: Link directs to general borohydride reduction protocols).
-
Kanto Chemical Co. Ru-TsDPEN Catalysts and Derivatives in Asymmetric Transfer Hydrogenation. Detailed optimization of Formic Acid/TEA ratios. Link
-
BenchChem. Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. (Analogous chemistry for the 3-chloro isomer). Link
Sources
Technical Support Center: Synthesis & Optimization of 1-(3-Chlorophenyl)ethanol
Executive Summary & Strategy Selection
User Query: Which synthetic route offers the highest enantiomeric excess (ee) and scalability for 1-(3-Chlorophenyl)ethanol?
Technical Response: For pharmaceutical applications requiring high optical purity (>98% ee), the reduction of 3'-chloroacetophenone is the primary industry standard. Two dominant pathways exist: Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysts and Biocatalytic Reduction using Ketoreductases (KREDs).
The choice depends on your lab's capabilities and downstream requirements. Use the decision matrix below to select your optimization track.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting between Biocatalytic and Chemocatalytic routes based on project constraints.
Track A: Chemocatalysis (Ru-Noyori ATH)
Core Technology: Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation using chiral diamine ligands (e.g., TsDPEN).
Standard Operating Procedure (SOP)
Reaction: 3'-Chloroacetophenone + H-Donor
-
Catalyst Prep: Use RuCl(p-cymene)[(S,S)-TsDPEN] for the (S)-alcohol.
-
H-Donor: Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or neat (solvent-free) if substrate is liquid.
-
Conditions: 25–30°C, inert atmosphere (Ar/N2).
Troubleshooting Guide (FAQ Format)
Q: My conversion is stalling at 80%. Should I increase the temperature? A: Proceed with caution. While increasing temperature increases turnover frequency (TOF), ATH reactions are exothermic and equilibrium-driven.
-
Mechanism: Higher temperatures (
C) weaken the Ru-H O=C interaction in the transition state, leading to "leakage" (racemization) and lower ee. -
Solution: Instead of heat, add a fresh aliquot of FA/TEA (0.5 eq). The H-donor may have been depleted or the pH shifted.
Q: I am observing low enantioselectivity (<90% ee). What is the root cause? A: This is often a "Background Reaction" artifact.
-
Cause: If the reaction is too slow, non-catalyzed reduction (racemic) competes with the chiral cycle.
-
Correction: Increase the Catalyst Loading (S/C ratio) from 1000:1 to 500:1 to ensure the chiral pathway dominates the kinetics.
Q: The reaction mixture turned black/brown. Is the catalyst dead? A: Yes. The active Ru-hydride species is purple/orange. A black precipitate indicates Ruthenium aggregation (decomposition).
-
Fix: Ensure strict degassing of the FA/TEA mixture. Oxygen is a poison to the hydride species.
Optimization Data: Solvent Effects
| Solvent | Time (h) | Conversion (%) | ee (%) | Notes |
| DCM | 4 | >99 | 97 | Best balance of solubility/rate. |
| MeOH | 12 | 85 | 92 | Slower; protic solvents can interfere with H-bonding. |
| Water | 24 | 60 | 88 | Poor solubility of 3-Cl-acetophenone. |
| Neat | 2 | >99 | 96 | Excellent for scale-up; requires efficient stirring. |
Track B: Biocatalysis (Ketoreductases - KREDs)[1]
Core Technology: Enzymatic reduction using NADPH-dependent KREDs with a cofactor recycling system (GDH/Glucose).
Standard Operating Procedure (SOP)
Reaction: 3'-Chloroacetophenone + NADPH
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Cofactor Recycle: Add Glucose Dehydrogenase (GDH) and Glucose (1.5 eq).
-
Substrate: Dissolve 3'-chloroacetophenone in DMSO (5% v/v final conc).
-
Initiation: Add KRED enzyme powder. Stir at 30°C.
Troubleshooting Guide (FAQ Format)
Q: The reaction precipitates a gummy solid that stops the stirrer. A: The product, this compound, has low water solubility.
-
Solution: Add a distinct organic phase (two-phase system). Use MTBE or Toluene as an overlay (20% v/v). The enzyme stays in the water; the product extracts into the organic layer, preventing inhibition.
Q: pH is drifting rapidly (acidifying). A: The cofactor recycling system (GDH oxidation of glucose) produces Gluconic Acid .
-
Mechanism: As the reaction proceeds, gluconic acid accumulates, dropping pH below the enzyme's stability window (usually < pH 6.0).
-
Correction: Use a pH-stat titrator with 1M NaOH or increase buffer strength to 250 mM.
Q: How do I remove the enzyme during workup? A: Do not extract directly.
-
Protocol: Add Celite (diatomaceous earth) to the reaction mixture. Filter through a sintered glass funnel. The protein binds to the Celite/filter cake. Then extract the filtrate with Ethyl Acetate.
Advanced Optimization Workflow
Use this logic flow to systematically improve reaction outcomes (Yield vs. Selectivity).
Figure 2: Diagnostic workflow for isolating kinetic failures (conversion) versus thermodynamic/mechanistic failures (enantioselectivity).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.
-
BenchChem Application Notes. (2025). Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol. BenchChem Technical Library.
-
Kanto Chemical Co. (2000). Asymmetric Transfer Hydrogenation Catalysts: Technical Guide for Ru-TsDPEN Complexes. Kanto Technical Reports.
-
MDPI. (2024). Efficient Stereoselective Biotransformation of Prochiral Carbonyls by Endophytic Fungi. Biocatalysis and Agricultural Biotechnology.
-
Fisher Scientific. (2024). Safety Data Sheet: this compound.[3] Fisher Scientific Safety Library.
Sources
Technical Support Center: 1-(3-Chlorophenyl)ethanol Impurity Profiling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Characterization and Resolution of Impurities in 1-(3-Chlorophenyl)ethanol
Introduction: The Scientist’s Perspective
Welcome to the technical support hub. If you are working with This compound (CAS: 120121-01-9 for (R)-isomer), you are likely utilizing it as a chiral building block for CNS-active pharmaceutical intermediates or agrochemicals.
The critical quality attribute (CQA) for this molecule is rarely just "purity"—it is the specific absence of the ketone precursor (which can react downstream) and the de-chlorinated side-products (which are often inseparable in subsequent steps). Furthermore, because this is a chiral alcohol, enantiomeric excess (ee) is paramount.
Below are the three most common "Support Tickets" we receive regarding this molecule, structured as actionable troubleshooting guides.
Module 1: Achiral HPLC – "I can’t separate the starting material."
The Issue: Users frequently report that the starting material, 3'-Chloroacetophenone , co-elutes or tails into the product peak, this compound, on standard C18 gradients.
Root Cause Analysis:
Both molecules share the same lipophilic chlorophenyl core. The difference lies only in the carbonyl vs. hydroxyl group. On highly capped C18 columns at neutral pH, the hydrophobic interaction dominates, compressing selectivity (
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Column Selection | Phenyl-Hexyl or Polar-Embedded C18 | A Phenyl-Hexyl phase engages in |
| Mobile Phase | Water/Acetonitrile with 0.1% | Acidic pH suppresses the ionization of any trace phenolic impurities (if present) and sharpens the alcohol peak by reducing silanol interactions. |
| Detection | UV @ 210 nm & 254 nm | The carbonyl in the ketone has a strong absorbance at 254 nm ( |
Step-by-Step Optimization:
-
Start: Isocratic 50:50 ACN:Water.
-
Observation: If resolution (
) < 1.5, switch to a gradient. -
Gradient: 5% to 95% ACN over 15 minutes. The alcohol (more polar) should elute before the ketone.
Module 2: Chiral Purity – "My enantiomeric excess (ee) is inconsistent."
The Issue: You are synthesizing (R)-1-(3-Chlorophenyl)ethanol via asymmetric transfer hydrogenation (ATH), but chiral HPLC shows varying ee values or splitting peaks.
The Solution: For chlorinated aromatic alcohols, polysaccharide-based stationary phases are the gold standard. The position of the chlorine (meta-position) creates a specific steric cleft that interacts well with carbamate-functionalized selectors.
Recommended Chiral Systems:
-
Primary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can significantly increase resolution if
is marginal).
Visual Decision Tree: Chiral Method Development
Caption: Decision workflow for selecting the optimal chiral stationary phase (CSP) for chlorinated phenylethanols.
Module 3: The "Ghost" Impurity – Dechlorination
The Issue: "I see a small impurity peak (~0.5%) eluting just before my main peak in LC-MS, with a mass difference of -34 Da."
Technical Insight: This is the De-chlorinated Impurity (1-Phenylethanol).
-
Origin: If you used Palladium on Carbon (Pd/C) for hydrogenation or an aggressive transfer hydrogenation catalyst, you likely performed hydrodechlorination (Ar-Cl
Ar-H). -
Risk: This is a critical process impurity because it is chemically very similar to the product and difficult to remove via crystallization.
Characterization Workflow:
-
LC-MS Confirmation:
-
Target Mass: this compound
(3:1 isotope ratio). -
Impurity Mass: 1-Phenylethanol
. -
Isotope Pattern: The impurity will lack the characteristic Chlorine-37 isotope peak.
-
-
Control Strategy:
-
Switch catalysts: Use Platinum (Pt) or Rhodium (Rh) based catalysts which are less prone to hydrogenolysis of aryl chlorides than Palladium.
-
Add a poison: If using Pd, adding trace ethylenediamine can suppress de-halogenation.
-
Impurity Fate Mapping
Caption: Fate mapping of 3-chloroacetophenone during reduction, highlighting critical impurity origins.
References & Authoritative Grounding
-
ICH Guidelines: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][2] Defines reporting thresholds (0.05% - 0.10%) for impurities like 1-phenylethanol.
-
Chiral Separation of Chlorophenyl Alcohols: BenchChem Technical Guides. Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol. (Note: Positional isomers 3-Cl and 4-Cl share identical chiral stationary phase requirements, specifically Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dechlorination Risks: Catalytic Hydrodechlorination of Chlorophenols. ResearchGate. Highlights the lability of Ar-Cl bonds under catalytic hydrogenation conditions.
-
Starting Material Properties: 3'-Chloroacetophenone. PubChem Compound Summary. Provides spectral data for distinguishing the ketone from the alcohol.
Sources
challenges in the chiral separation of 1-(3-Chlorophenyl)ethanol enantiomers
Ticket ID: #CS-3Cl-PE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Enantioseparation & Kinetic Resolution Protocols
Executive Summary
1-(3-Chlorophenyl)ethanol is a critical chiral building block often utilized in the synthesis of agrochemicals and kinase inhibitors. Its meta-chloro substitution presents unique steric challenges compared to its para-substituted analogs. This guide synthesizes high-performance liquid chromatography (HPLC) analytical methods with preparative biocatalytic protocols to ensure high enantiomeric excess (
Module 1: Analytical Chromatography (HPLC)
Primary Method: Polysaccharide-Based Separation
For analytical determination of
Recommended Protocol
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]
-
Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: n-Hexane : Isopropanol (IPA)
-
Flow Rate: 0.5 – 1.0 mL/min
-
Detection: UV @ 220 nm (primary) or 254 nm.
-
Temperature: 25°C (Ambient).
Data Summary: Mobile Phase Screening
Typical retention behavior on Chiralcel OD-H
| Mobile Phase Ratio (Hex:IPA) | Retention | Retention | Selectivity ( | Resolution ( | Notes |
| 98 : 2 | ~14.5 | ~16.8 | 1.16 | > 1.5 | Optimal for Resolution |
| 95 : 5 | ~9.2 | ~10.5 | 1.14 | 1.2 - 1.4 | Faster analysis, lower |
| 90 : 10 | ~6.5 | ~7.1 | 1.09 | < 1.0 | Co-elution risk |
Technical Insight: The meta-chloro substituent creates a specific steric cleft. While 1-(4-chlorophenyl)ethanol separates easily on OD-H with 95:5 Hex:IPA, the 3-chloro analog often requires a lower modifier concentration (98:2) to maximize the interaction time with the chiral grooves of the cellulose carbamate [1, 2].
Module 2: Preparative Scale (Biocatalytic Resolution)
For gram-scale production, chromatographic separation is often cost-prohibitive. Enzymatic kinetic resolution (KR) using lipases is the preferred route.
Workflow: Lipase-Mediated Transesterification
This method utilizes the stereoselectivity of Candida antarctica Lipase B (CAL-B) to acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.
-
Acyl Donor: Vinyl Acetate (Irreversible donor).
-
Solvent: n-Hexane or Toluene (Hydrophobic solvents preserve enzyme activity).
-
Temperature: 30°C – 45°C.
Step-by-Step Protocol
-
Preparation: Dissolve racemic this compound (100 mM) in dry n-Hexane.
-
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).
-
Initiation: Add CAL-B (20 mg/mL) and incubate with orbital shaking (200 rpm).
-
Monitoring: Check conversion via HPLC (Module 1 conditions) or GC.
-
Termination: Stop at 50% conversion .
-
Why? In standard KR, maximum theoretical yield of pure enantiomer is 50%. Pushing beyond 50% conversion degrades the
of the product ester [3, 4].
-
-
Purification: Filter enzyme. Separate (S)-alcohol and (R)-acetate via flash chromatography (Silica gel, Hexane/EtOAc).
Module 3: Visualization & Logic
Figure 1: Method Development Decision Tree
Caption: Logical workflow for optimizing chiral HPLC separation of phenyl-ethanol derivatives.
Figure 2: Kinetic Resolution Workflow
Caption: Biocatalytic pathway using CAL-B for separating (R)-acetate and (S)-alcohol.
Module 4: Troubleshooting & FAQs
Category: HPLC Anomalies
Q: My peaks are tailing significantly on the OD-H column. Is the column dead?
-
Diagnostic: Tailing in chiral alcohols is often due to non-specific hydrogen bonding with residual silanols on the silica support, not necessarily column death.
-
Solution:
-
Flush: Wash the column with 100% Ethanol (if compatible per manufacturer specs) to remove adsorbed contaminants.
-
Modifier: Ensure your Hexane/IPA is water-free.
-
Temperature: Lowering the temperature to 15-20°C can sometimes sharpen peaks by reducing the kinetics of non-specific adsorption, although it broadens peaks due to mass transfer; finding the balance is key. Note: Do not add basic modifiers (DEA) for neutral alcohols unless absolutely necessary, as they can alter the stationary phase surface permanently.
-
Q: I see a "negative" peak or baseline dip before my enantiomers.
-
Diagnostic: This is a refractive index disturbance caused by the sample solvent differing from the mobile phase.
-
Solution: Dissolve your sample in the exact mobile phase (e.g., Hexane:IPA 98:2). Avoid dissolving in pure IPA and injecting into a Hexane-rich stream.
Category: Biocatalysis Issues
Q: The reaction stalls at 30% conversion.
-
Diagnostic: Enzyme inactivation or equilibrium issues.
-
Water Activity: Lipases need a micro-layer of water. If your hexane is "super-dry" (molecular sieves), the enzyme becomes rigid and inactive.
-
Acetaldehyde Inhibition: Vinyl acetate releases acetaldehyde, which can inhibit lipases.
-
-
Solution:
-
Equilibrate the enzyme in a chamber with saturated salt solution to set water activity (
) before use. -
Switch to Isopropenyl Acetate as the donor (releases acetone, which is less inhibitory).
-
Q: Can I get 100% yield of the (R)-isomer?
-
Answer: Not with standard Kinetic Resolution (KR), which is mathematically limited to 50% yield per enantiomer.[5]
-
Advanced Fix: Implement Dynamic Kinetic Resolution (DKR) . This involves adding a transition metal catalyst (e.g., Ruthenium-based Shvo catalyst) that racemizes the unreacted (S)-alcohol in situ while the lipase selectively acetylates the (R)-alcohol. This breaks the 50% barrier [5].
References
-
Daicel Corporation. "Chiralcel OD-H Instruction Manual." Daicel Chiral Technologies.
-
BenchChem. "A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography." BenchChem Technical Library.
-
Kamal, A., et al. "Lipase-mediated resolution of 1-phenylethanol derivatives." Tetrahedron: Asymmetry, via ResearchGate.[6]
-
University of Delft. "Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Derivatives." TU Delft Repository.
-
SciELO. "Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts." Journal of the Brazilian Chemical Society.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorophenyl)ethanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges when using 1-(3-Chlorophenyl)ethanol in their reactions. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its complete dissolution is critical for achieving optimal reaction kinetics, yield, and purity. This document provides a framework for understanding the root causes of solubility issues and offers systematic troubleshooting strategies and detailed protocols to overcome them.
Section 1: Understanding the Solubility Profile of this compound
The solubility behavior of a compound is dictated by its molecular structure. This compound possesses a dualistic nature: a polar hydroxyl (-OH) group capable of hydrogen bonding and a moderately nonpolar chlorophenyl ring. This structure results in intermediate polarity, which can lead to limited solubility in both highly polar (e.g., water) and nonpolar (e.g., hexane) solvents. The principle of "like dissolves like" is paramount; a solvent's polarity must be well-matched to that of the solute.[1]
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | ~136 °C | [4] |
| Hydrogen Bond Donor | 1 | [5] |
| Hydrogen Bond Acceptor | 1 | [5] |
| Predicted Solubility | Soluble in common organic solvents; limited solubility in water. | [3] |
The presence of both a hydrogen bond donor/acceptor site and a significant nonpolar surface area means that achieving ideal solubility often requires a carefully selected solvent or a mixture of solvents that can effectively solvate both parts of the molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in a nonpolar solvent like toluene for my reaction. What is the first thing I should try?
A: This is a classic polarity mismatch. The polar hydroxyl group is hindering dissolution. The most straightforward solution is to introduce a polar, aprotic co-solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane. Start by adding the co-solvent in a small percentage (e.g., 10% v/v) and observe if the compound dissolves. This increases the overall polarity of the solvent system without drastically changing the reaction environment.
Q2: I am performing a reaction in a biphasic system (e.g., an organic solvent and water), and the this compound remains in the organic layer, preventing it from reacting with my water-soluble reagent. What can I do?
A: This scenario is ideal for the application of a Phase-Transfer Catalyst (PTC). A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, transports the water-soluble reactant (e.g., an anion) into the organic phase to react with the alcohol. This avoids the need to find a single solvent for two immiscible reactants.
Q3: Can I simply increase the temperature to force my compound to dissolve?
A: Yes, increasing the temperature generally increases the solubility of solids and liquids.[6] However, this approach should be used with caution. You must consider the thermal stability of your reactants, reagents, and the final product. Additionally, ensure the reaction temperature does not exceed the boiling point of your solvent, or perform the reaction under reflux in a properly sealed apparatus. Elevated temperatures can also promote unwanted side reactions.
Q4: My reaction involves an aqueous phase. Will adjusting the pH help dissolve the this compound?
A: No, adjusting the pH will not significantly affect the solubility of this compound. It is a neutral alcohol and does not have an acidic or basic functional group that can be ionized to form a more water-soluble salt. While pH adjustment is a powerful technique for acidic or basic compounds, it is ineffective for neutral molecules like this one.[6]
Section 3: Systematic Troubleshooting Guide
When facing a solubility issue, a systematic approach is more effective than random trial and error. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Re-evaluate Your Primary Solvent Choice
The initial choice of solvent is the most common source of solubility problems. Use the principle of "like dissolves like" and consult a solvent polarity chart to select a medium that better matches the intermediate polarity of this compound. Aprotic polar solvents are often a good starting point.
Table 2: Properties of Common Organic Solvents
| Solvent | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | 0.009 | 1.9 | 69 |
| Toluene | 0.099 | 2.4 | 111 |
| Diethyl Ether | 0.117 | 4.3 | 35 |
| Tetrahydrofuran (THF) | 0.207 | 7.5 | 66 |
| Dichloromethane (DCM) | 0.309 | 9.0 | 40 |
| Acetone | 0.355 | 21 | 56 |
| Acetonitrile (MeCN) | 0.460 | 37.5 | 82 |
| Dimethylformamide (DMF) | 0.386 | 38 | 153 |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | 189 |
| Ethanol | 0.654 | 24.5 | 78 |
| Water | 1.000 | 80.1 | 100 |
| (Data compiled from various sources, including[7] and[8]) |
For many reactions, solvents like THF, Dichloromethane, or Acetonitrile provide a good balance of polarity to dissolve this compound and many common reaction partners.
Step 2: Introduce a Co-Solvent
If changing the primary solvent is not feasible due to reaction constraints, a co-solvent system is the next best approach. A co-solvent modifies the polarity of the bulk medium, effectively creating a custom solvent environment.[9] For instance, if your reaction must be run in toluene but the substrate is insoluble, adding 10-20% (v/v) of THF or DMF can be sufficient to achieve homogeneity.
Step 3: Adjust Reaction Temperature
For most neutral organic compounds, solubility increases with temperature. If the reaction components are stable, gradually heating the mixture with good stirring can be a simple and effective solution. Always perform a small-scale test to ensure that heating does not cause degradation or trigger unwanted side reactions.
Step 4: Employ Advanced Techniques
If the above methods fail, more advanced strategies may be required:
-
Phase-Transfer Catalysis (PTC): As mentioned in the FAQs, this is the go-to method for reactions between reactants in two immiscible phases.
-
Hydrotropy: This technique involves adding a substance (a hydrotrope) that improves the solubility of another substance in water. While less common in synthesis, it can be a powerful tool.[10]
-
Alternative Solvent Systems: For specialized applications, novel solvents like ionic liquids or deep eutectic solvents (DES) can offer unique solubility properties.[11]
Section 4: Detailed Experimental Protocols
Protocol 1: Screening for an Optimal Co-Solvent System
Objective: To identify an effective co-solvent and its minimum required concentration to fully dissolve this compound in a primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
A selection of polar aprotic co-solvents (e.g., THF, DMF, Acetonitrile)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Graduated pipettes or syringes
Procedure:
-
Setup: In a small vial, add a representative amount of this compound and the primary solvent to mimic your planned reaction concentration. Add a small magnetic stir bar.
-
Observation: Stir the mixture at room temperature for 5-10 minutes. Observe if the compound dissolves completely. If not, proceed to the next step.
-
Co-solvent Addition: Begin adding the first co-solvent (e.g., THF) dropwise or in small, measured increments (e.g., 5% of the total volume).
-
Stir and Observe: After each addition, stir for 5 minutes and visually inspect for complete dissolution.
-
Quantify: Continue adding the co-solvent until the solution becomes clear and homogeneous. Record the total volume of co-solvent required.
-
Repeat: Repeat steps 3-5 with other candidate co-solvents to find the most efficient one (i.e., the one that works at the lowest concentration).
-
Validation: Before scaling up, ensure the chosen co-solvent system does not negatively impact your reaction's outcome (e.g., by reacting with reagents or affecting the catalyst).
Protocol 2: Implementing Phase-Transfer Catalysis for a Biphasic Reaction
Objective: To facilitate a reaction between this compound (in an organic solvent) and a water-soluble nucleophile.
Materials:
-
This compound
-
Nonpolar organic solvent (e.g., Dichloromethane, Toluene)
-
Aqueous solution of the nucleophile (e.g., NaOH, KCN)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction flask equipped with a condenser and a magnetic stirrer
Procedure:
-
Charge the Flask: To the reaction flask, add the this compound and the organic solvent. Stir to create a solution.
-
Add Aqueous Phase: Add the aqueous solution containing your second reactant. You will observe two distinct layers.
-
Introduce the Catalyst: Add the phase-transfer catalyst. A typical loading is 1-5 mol% relative to the limiting reagent.
-
Initiate Reaction: Begin vigorous stirring. The high stir rate is crucial as it maximizes the interfacial area between the two phases, which is where the catalyst functions. Heat the reaction to the desired temperature if required.
-
Monitor Progress: The reaction may be monitored by standard techniques such as TLC or GC-MS by sampling the organic layer. The presence of the PTC should facilitate the steady consumption of the starting material.
-
Workup: Upon completion, the two phases are separated. The organic layer is typically washed with water and/or brine to remove the catalyst and any remaining water-soluble species before further purification.[12]
References
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.de [fishersci.de]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
workup and purification strategies for 1-(3-Chlorophenyl)ethanol
Welcome to the dedicated technical support guide for the workup and purification of 1-(3-Chlorophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this important synthetic intermediate. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each step, empowering you to troubleshoot and optimize your own experiments effectively.
Section 1: Frequently Asked Questions (FAQs) on Aqueous Workup
The initial workup is a critical phase that dictates the purity of your crude product and can significantly impact the efficiency of subsequent purification steps. Here, we address the most common queries.
Q1: My synthesis of this compound (from 3-chloroacetophenone reduction) is complete. What is the correct quenching procedure?
A: The quenching strategy is entirely dependent on the reducing agent used. The primary goal is to neutralize any remaining reactive reagent safely.
-
For Borohydride Reductions (e.g., NaBH₄): These reactions are typically quenched by the slow, dropwise addition of a dilute acid, such as 1 M HCl, at a low temperature (0-5 °C). The acid neutralizes the borate salts formed and destroys any excess borohydride. An organic synthesis procedure for a similar compound involves adding 2 N hydrochloric acid after the reaction is complete[1].
-
For Aluminum Hydride Reductions (e.g., LiAlH₄): This requires a more cautious approach due to the high reactivity of aluminum hydrides with protic sources. The Fieser workup is a trusted, sequential method:
-
Slowly add x mL of water.
-
Slowly add x mL of 15% (w/v) aqueous NaOH.
-
Slowly add 3x mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.
-
Q2: Which organic solvent is optimal for extracting this compound from the aqueous mixture?
A: The ideal extraction solvent should readily dissolve this compound while being immiscible with water and having a relatively low boiling point for easy removal.
-
Ethyl Acetate (EtOAc): This is an excellent first choice. It has good solvating power for the alcohol, moderate polarity, and is less volatile and flammable than diethyl ether. Procedures for analogous reactions frequently use ethyl acetate for extraction[2][3].
-
Diethyl Ether (Et₂O): Also a very effective solvent, but its high volatility and flammability require extra caution. It can sometimes form more stable emulsions.
-
Dichloromethane (DCM): While effective, its higher density (it forms the bottom layer) and environmental concerns make it a less common choice in modern labs for standard extractions.
For maximum recovery, it is crucial to perform multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction (1 x 150 mL)[1][2].
Q3: I've encountered a persistent emulsion during my extraction. How can I break it?
A: Emulsion formation is a common frustration, particularly when residual base or fine particulates are present. The most effective method to break an emulsion is to increase the ionic strength of the aqueous phase.
Adding a saturated aqueous solution of sodium chloride (brine) makes the aqueous layer more polar, forcing the organic solvent to separate more cleanly[1][2]. Gently swirling or inverting the separatory funnel after adding brine is often more effective than vigorous shaking. In stubborn cases, filtering the entire emulsified mixture through a pad of Celite can help break up the suspension.
Q4: What is the purpose of washing the combined organic layers with sodium bicarbonate and brine?
A: These washing steps are not redundant; they serve distinct and important functions.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This basic solution neutralizes any remaining acidic traces from the quenching step[1]. This is crucial because residual acid can potentially catalyze side reactions, such as dehydration of the alcohol, upon heating.
-
Brine (NaCl) Wash: This is the final wash before drying. Its primary role is to remove the bulk of the dissolved water from the organic layer, reducing the burden on the solid drying agent and improving its efficiency[1].
Section 2: Purification Strategies: FAQs and Troubleshooting
With a properly worked-up crude product in hand, the next step is purification to achieve the desired analytical standard.
Q1: My crude product is a brownish oil. What is the most reliable purification method?
A: For an oily product like crude this compound, two primary methods are recommended: flash column chromatography and vacuum distillation.
-
Flash Column Chromatography: This is the preferred method for removing impurities with different polarities than your product, such as unreacted starting material (ketone) or non-polar byproducts. It offers high resolution and is adaptable to various scales. Supporting information for similar compounds shows purification by silica gel chromatography using a petroleum ether/ethyl acetate eluent system[4].
-
Vacuum Distillation: This method is ideal if the main impurities are non-volatile (e.g., salts, baseline material on TLC) or have boiling points significantly different from your product. Given that this compound has a boiling point of 83-85 °C at 1.5 mmHg, vacuum distillation is a highly viable and scalable purification technique[5].
Q2: How do I select an appropriate eluent system for flash chromatography?
A: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. The target retention factor (Rƒ) for your desired compound should be between 0.25 and 0.35 for optimal separation on a column.
-
Start with a Polarity Test: Spot your crude material on a TLC plate.
-
Develop the Plate: Use a solvent system of hexane and ethyl acetate. A good starting point for an alcohol like this is a 4:1 or 3:1 mixture of Hexane:EtOAc.
-
Analyze and Adjust:
-
If the spot remains at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the spot runs to the top of the plate (solvent front), the eluent is too polar. Increase the proportion of hexane.
-
A 3:1 hexanes:ethyl acetate eluent has been noted in monitoring similar reactions[2].
Q3: I'm trying vacuum distillation, but my product is not distilling at the expected temperature.
A: This issue almost always points to a problem with the vacuum level.
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease and that all tubing is intact.
-
Verify Manometer Reading: Use a calibrated manometer to accurately measure the pressure at the distillation head, not just at the pump. The boiling point is highly sensitive to pressure.
-
Heating Mantle Temperature: The heating mantle should be set significantly higher than the target boiling point (e.g., 20-30 °C higher) to provide sufficient energy for vaporization. Ensure the flask is not over-filled (ideally half-full) to prevent bumping.
Q4: My final product's NMR spectrum shows it's still impure. What are the likely contaminants?
A: The identity of impurities depends on the synthetic route, but common culprits include:
-
Unreacted Starting Material: For example, 3-chloroacetophenone if the reduction was incomplete.
-
Solvent Residue: Residual ethyl acetate, hexane, or other solvents from workup and chromatography.
-
Over-reduction Products: If a harsh reducing agent was used, the chlorine atom could potentially be reduced, or the aromatic ring hydrogenated, though this is less common.
-
Byproducts: Impurities from starting materials or side reactions can carry through the synthesis[6]. For instance, impurities in the starting materials can lead to related impurities in the final product[6].
If chromatography fails to separate an impurity, it may have a very similar polarity. In this case, distillation (if boiling points differ) or even recrystallization (if the product can be solidified) may be necessary.
Section 3: Data & Visual Workflows
Table 1: Properties of Common Solvents for Workup & Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Use Case |
| Hexane | 69 | 0.655 | 0.1 | Chromatography (non-polar component) |
| Ethyl Acetate | 77 | 0.902 | 4.4 | Extraction, Chromatography (polar component) |
| Diethyl Ether | 35 | 0.713 | 2.8 | Extraction |
| Water | 100 | 1.000 | 10.2 | Aqueous Washes |
| Ethanol | 78 | 0.789 | 4.3 | Recrystallization |
Data sourced from a common organic solvents table[7].
Table 2: Troubleshooting Common Impurities
| Impurity | Likely Source | Recommended Removal Method | Rationale |
| 3-Chloroacetophenone | Incomplete reduction | Flash Column Chromatography | The ketone is significantly more polar than the alcohol, allowing for easy separation on silica gel. |
| Non-volatile baseline material | Polymerization, inorganic salts | Vacuum Distillation | Impurities will remain in the distillation flask while the desired product distills. |
| High-boiling organic byproduct | Side reactions | Flash Column Chromatography | Distillation may not be effective if boiling points are too close; chromatography separates based on polarity. |
Diagram 1: General Aqueous Workup Workflow
Caption: Standard workflow for the aqueous workup of this compound.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision-making process for selecting a primary purification method.
Section 4: Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9] All operations should be conducted in a well-ventilated chemical fume hood.
Protocol 1: Standard Aqueous Workup
-
Cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is neutral to slightly acidic (pH ~6-7).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x volume).
-
Saturated aqueous NaCl solution (brine) (1 x volume).[1]
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][10]
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the crude product onto a small amount of silica gel by concentrating it to a dry powder.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with the chosen solvent system (e.g., gradient of 5% to 20% EtOAc in Hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus suitable for vacuum operation.
-
Place the crude oil into the distillation flask, adding a magnetic stir bar.
-
Connect the apparatus to a vacuum pump protected by a cold trap.
-
Slowly reduce the pressure to the target vacuum (e.g., 1-2 mmHg).
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling foreshots in the initial receiving flask.
-
As the temperature stabilizes at the product's boiling point (approx. 83-85 °C at 1.5 mmHg), switch to a clean receiving flask to collect the pure this compound[5].
-
Stop the distillation when the temperature begins to rise or drop, or when only a small residue remains.
-
Allow the apparatus to cool completely before slowly re-introducing air to the system.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from University of Rochester Chemistry Department website.
- HBCSE. (n.d.).
- Fisher Scientific. (n.d.). This compound, 97%.
- Zhao, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express.
- (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(3-Chlorophenyl)ethanol.
- Organic Syntheses. (n.d.). 3'-nitro-1-phenylethanol. Organic Syntheses Procedure.
- Rao, D. R., & Kankan, R. N. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(4-Chlorophenyl)ethanol.
- Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica.
- Angene Chemical. (2025). Safety Data Sheet - 2-(4-Chlorophenyl)ethanol.
- US Patent US5185481A. (1991). Method for the separation of impurities from crude ethanol aqueous solution.
- University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from UC Berkeley College of Chemistry website.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.de [fishersci.de]
- 10. minio.scielo.br [minio.scielo.br]
Technical Support Center: Analytical Troubleshooting for 1-(3-Chlorophenyl)ethanol
Introduction
Welcome to the technical support hub for 1-(3-Chlorophenyl)ethanol . This compound is a critical chiral intermediate often used in the synthesis of agrochemicals and pharmaceutical APIs (e.g., Etomidate analogs). Its analysis presents three distinct challenges:
-
Chiral Resolution: Separating the (R) and (S) enantiomers to determine optical purity.
-
Process Impurity Separation: Resolving the alcohol from its ketone precursor, 3-Chloroacetophenone .
-
Thermal Instability: Preventing dehydration to 3-chlorostyrene during Gas Chromatography (GC) analysis.
This guide is structured as an interactive troubleshooting workflow, moving from common HPLC issues to advanced chiral separations and GC-MS optimization.
Module 1: Reverse-Phase HPLC (Achiral Purity)
Primary Goal: Quantify chemical purity and monitor the consumption of the starting material (3-Chloroacetophenone).
FAQ 1.1: Why do I see significant peak tailing for the main alcohol peak?
Diagnosis: The hydroxyl group on the benzylic carbon is interacting with residual silanols on your silica stationary phase.
The Mechanism: At neutral pH, residual silanols (
Troubleshooting Protocol:
-
Column Selection: Switch to a highly end-capped column (e.g., C18 with steric protection) to shield silanols.
-
Mobile Phase Modifier: Add 0.1% Phosphoric Acid (
) or Trifluoroacetic Acid (TFA) to the aqueous mobile phase. This suppresses the ionization of silanols (keeping them as ), reducing secondary interactions.
FAQ 1.2: The ketone impurity co-elutes with my product. How do I improve resolution?
Diagnosis: 3-Chloroacetophenone and this compound have similar hydrophobicities but distinct polarities. The Fix: Exploit the hydrogen-bonding capacity of the alcohol.
| Parameter | Recommendation | Rationale |
| Mobile Phase B | Methanol (instead of Acetonitrile) | Methanol is a protic solvent.[1] It engages in H-bonding with the alcohol analyte, often altering selectivity ( |
| Gradient Slope | Shallow (5% B/min) | A steep gradient compresses peaks. A shallow gradient allows the slight polarity difference to manifest as separation. |
| Detection | 210 nm vs 254 nm | The ketone has a strong carbonyl absorbance at 254 nm. The alcohol absorbs better at lower wavelengths (210-220 nm). Use a DAD to check peak purity. |
Module 2: Chiral HPLC (Enantiomeric Excess)
Primary Goal: Determine the ratio of (R) vs (S) enantiomers.
FAQ 2.1: Which column is best for screening this compound?
Expert Insight: Phenyl-ethanol derivatives separate best on Polysaccharide-based chiral stationary phases (CSPs).
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
-
Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or equivalent).
FAQ 2.2: I am using Normal Phase (Hexane/IPA) but the solubility is poor. Can I change modes?
Yes. This is a common issue. Switch to Polar Organic Mode (POM) .
-
Protocol: Use 100% Methanol or 100% Ethanol (or mixtures thereof) as the mobile phase.
-
Why it works: These columns are stable in pure alcohols. POM often yields sharper peaks and lower backpressure than Hexane/IPA, and the solubility of this compound is significantly higher in methanol.
Visualization: Chiral Method Development Workflow
Figure 1: Decision tree for optimizing chiral separation of this compound.
Module 3: Gas Chromatography (GC-FID/MS)
Primary Goal: Residual solvent analysis or high-throughput purity checks.
FAQ 3.1: I see a "ghost peak" eluting just before my main peak. What is it?
Diagnosis: This is likely 3-chlorostyrene , formed by the on-column thermal dehydration of your alcohol.
Reaction:
Troubleshooting Protocol:
-
Inlet Temperature: Lower the inlet temperature. If set to 250°C, try 200°C . The compound is volatile enough to vaporize at lower temperatures.
-
Liner Activity: Use a deactivated splitless liner (with glass wool removed or deactivated). Active sites on dirty liners catalyze dehydration.
-
Derivatization (The Gold Standard): If thermal degradation persists, derivatize the hydroxyl group with BSTFA + 1% TMCS to form the TMS-ether. This protects the alcohol from dehydration and improves peak shape.
Module 4: Self-Validating System Suitability (SST)
To ensure your data is trustworthy, every analytical run must include a System Suitability Test (SST). Do not proceed with sample analysis if these criteria are not met.
Standard SST Protocol for this compound:
| Parameter | Acceptance Criteria | Purpose |
| Resolution ( | Ensures accurate integration of impurities. | |
| Tailing Factor ( | Indicates minimal secondary silanol interactions. | |
| Injection Precision | RSD | Verifies autosampler and pump stability. |
| Signal-to-Noise | Ensures sensitivity for trace impurity analysis. |
Visualization: Troubleshooting Logic
Figure 2: Rapid diagnostic logic for common analytical anomalies.
References
-
BenchChem. (2025).[1][2][3] Synthesis and Analysis of Chlorophenylethanol Derivatives. Retrieved from BenchChem Technical Library. Link
-
Phenomenex. (2024).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
-
Bio-Rad. (2023). Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Bulletin. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97779, this compound.[5]Link
-
Fisher Scientific. (2025). Product Specifications: this compound, 97%.[5]Link
Sources
stability issues of 1-(3-Chlorophenyl)ethanol under different conditions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 1-(3-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability issues encountered during experimental work. We will explore the chemical behavior of this compound under various stress conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your research.
Compound Profile: Physicochemical Properties
A foundational understanding of this compound's properties is crucial for designing robust experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| CAS Number | 6939-95-3 | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 230 °C (at 760 mmHg); 83-85 °C (at 1.5 mmHg) | [1][2] |
| Density | ~1.173 g/mL | [2] |
| Flash Point | >110°C (230°F) | [2] |
| Solubility | Soluble in common organic solvents; limited solubility in water. | [4] |
Frequently Asked Questions (FAQs) on Stability
These FAQs address the most common inquiries regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: As a secondary benzylic alcohol, this compound has two primary, predictable degradation pathways under forced degradation (stress testing) conditions: oxidation and acid-catalyzed dehydration .[5]
-
Oxidation: The secondary alcohol moiety is susceptible to oxidation, which converts it to the corresponding ketone, 3'-chloroacetophenone. This is a common transformation for secondary alcohols and can be initiated by various oxidizing agents.[5][6]
-
Dehydration: Under strong acidic conditions, particularly with heating, the hydroxyl group can be eliminated as a water molecule, leading to the formation of 3-chlorostyrene. This reaction proceeds through a benzylic carbocation intermediate, which is stabilized by the phenyl ring.[5]
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
This method serves as a starting point and must be validated for your specific application.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
System Suitability: Before analysis, perform injections of a standard solution to check for theoretical plates, tailing factor, and reproducibility (%RSD) to ensure the system is performing correctly.
Rationale for Method Choices:
-
A C18 column is chosen for its versatility in separating moderately polar compounds like this compound and its potential non-polar degradants (like 3-chlorostyrene). [7]* Gradient elution is employed to ensure adequate separation of the parent peak from both early-eluting polar degradants and late-eluting non-polar ones. [5]* A PDA detector is highly recommended as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants. [7]
References
-
ResearchGate. (2025). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). CID 160328117 | C16H18Cl2O2. Retrieved from [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. Retrieved from [Link]
-
Eawag-BBD. (1998). 1,1,1-Trichloro-2,2-bis-(4'-chlorophenyl)ethane (DDT) Pathway Map. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of their degradation reaction mechanisms. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]
-
Semantic Scholar. (2023). Effect of Filtration Process on Oxidative Stability and Minor Compounds of the Cold-Pressed Hempseed Oil during Storage. Retrieved from [Link]
-
ResearchGate. (2016). The potential degradation pathway of DDT by the isolate DDT-1 based on.... Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Oxidation of Ethanol for Treatment of Commercially Produced Carbon Dioxide Using Aqueous Sol–Gel-Derived Catalyst Materials. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. library.dphen1.com [library.dphen1.com]
Technical Support Center: Managing Reaction Exotherms in the Reduction of Ketones
Welcome to the Technical Support Center for managing reaction exotherms in the reduction of ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common yet critical synthetic transformation. Reductions of ketones to alcohols are fundamental reactions in organic synthesis, but their exothermic nature demands careful management to ensure safety, scalability, and the desired reaction outcome.
This center is structured to address your most pressing questions and challenges in a direct, question-and-answer format. We will delve into the "why" behind experimental choices, providing you with the knowledge to not just follow a protocol, but to understand and control your reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of a ketone an exothermic process?
The reduction of a ketone to an alcohol is exothermic because the bonds formed in the product are more stable and have lower energy than the bonds in the reactants. The overall process, whether using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation, results in a net release of energy in the form of heat.[1][2] The primary energetic contribution comes from the conversion of a carbon-oxygen double bond (a carbonyl group) into a carbon-oxygen single bond and a carbon-hydrogen single bond. The pi bond of the carbonyl group is weaker than the sigma bond that replaces it, leading to a more stable, lower-energy product.
Q2: I'm reducing a simple ketone. How do I choose between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)?
The choice between NaBH₄ and LiAlH₄ for reducing a simple ketone depends on several factors, including the presence of other functional groups, solvent compatibility, and safety considerations.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often the preferred choice for simple ketone reductions.[3][4] It is more selective and will typically only reduce aldehydes and ketones.[4][5][6] NaBH₄ is also safer to handle as it can be used in protic solvents like methanol and ethanol.[3][7]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent.[8][9] It will reduce a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[8][9] LiAlH₄ reacts violently with water and other protic solvents, so it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[10][11] Due to its high reactivity, LiAlH₄ reductions are generally more exothermic and require more stringent safety precautions.[8][10]
For the reduction of a simple ketone where no other reducible functional groups are present, sodium borohydride is generally the safer and more convenient choice. [7]
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective for aldehydes and ketones.[4][5][6] | Stronger, reduces a wider range of functional groups.[8][9] |
| Solvent Compatibility | Protic solvents (e.g., methanol, ethanol).[3][7] | Anhydrous aprotic solvents (e.g., diethyl ether, THF).[10][11] |
| Safety | Relatively safer to handle.[7] | Highly reactive, pyrophoric, reacts violently with water.[10][12] |
| Exothermicity | Generally less exothermic than LiAlH₄ reductions. | Highly exothermic, requires careful temperature control.[10] |
Q3: What is a "runaway reaction" and how can I prevent it during a ketone reduction?
A runaway reaction is an uncontrolled, self-accelerating exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[1][2][13] This leads to a rapid increase in temperature and pressure, which can result in an explosion or fire.[13][14][15]
Prevention is key:
-
Controlled Reagent Addition: Never add the reducing agent all at once. Slow, portion-wise, or dropwise addition allows for the heat generated to be dissipated by the cooling system.[7]
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) and that the cooling is initiated before you start adding the reducing agent.[10]
-
Monitoring Temperature: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
-
Proper Agitation: Good stirring is crucial to ensure even heat distribution and prevent localized hot spots.
-
Scale-Up Considerations: Be aware that the surface area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[2] What is safe on a small scale may be dangerous on a larger scale without proper engineering controls.
-
Reaction Calorimetry: For larger-scale reactions or when dealing with highly energetic systems, reaction calorimetry can be used to measure the heat of reaction and determine safe operating parameters.[16][17][18][19]
Troubleshooting Guide
Problem 1: The temperature of my reaction is rising too quickly, even with cooling.
A rapid temperature increase indicates that the rate of heat generation is overwhelming your cooling capacity.
Immediate Actions:
-
Stop the addition of the reducing agent immediately.
-
Ensure your cooling bath is at the target temperature and has sufficient capacity. Add more ice or lower the cryostat setpoint if necessary.
-
Check your stirring. Is the vortex adequate for good mixing?
Root Cause Analysis and Solutions:
-
Addition Rate is Too Fast: You are adding the reducing agent too quickly for the reaction's exotherm to be controlled.
-
Solution: Slow down the addition rate significantly. For liquid reagents, use a syringe pump for precise control. For solids, add smaller portions at longer intervals.
-
-
Inadequate Cooling: Your cooling bath may not be sufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical cooling unit.
-
-
Concentration is Too High: A more concentrated reaction will generate heat more rapidly in a smaller volume.
-
Solution: Dilute the reaction mixture with more solvent.
-
Problem 2: My reaction is complete, but the quenching process is very vigorous and difficult to control.
The quenching of excess hydride reagent is often highly exothermic and can be more hazardous than the reduction itself if not performed correctly.[20][21]
Root Cause Analysis and Solutions:
-
Quenching Agent Added Too Quickly: The rapid addition of a protic quenching agent (like water or acid) to a large excess of unreacted hydride will result in a violent reaction and the rapid evolution of hydrogen gas.[21][22]
-
Incorrect Choice of Quenching Agent: A highly reactive quenching agent will produce a more vigorous reaction.
-
Solution: Consider a multi-step quenching procedure. For example, with LiAlH₄, a common and safer method is the Fieser workup, which involves the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water.[23] This procedure is designed to produce granular salts that are easily filtered.
-
Recommended Quenching Protocol for LiAlH₄ (Fieser Method):
For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add 'x' mL of water.
-
Slowly and dropwise, add 'x' mL of 15% aqueous sodium hydroxide.
-
Slowly and dropwise, add '3x' mL of water.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes.
-
The resulting granular precipitate can be removed by filtration.
Problem 3: After quenching, I have a gelatinous precipitate that is difficult to filter.
The formation of gelatinous aluminum or boron salts is a common issue that can complicate product isolation and reduce yields.
Root Cause Analysis and Solutions:
-
Improper Quenching Technique: The quenching method used can influence the physical nature of the inorganic byproducts.
-
Solution for LiAlH₄ reductions: The Fieser method described above is specifically designed to avoid gelatinous precipitates.[23] An alternative is to use Rochelle's salt (sodium potassium tartrate), which chelates the aluminum salts and helps to break up emulsions.[22][24]
-
Solution for NaBH₄ reductions: Acidification of the reaction mixture after the initial quench can help to dissolve some of the boron salts.
-
Experimental Protocols
Protocol 1: Controlled Addition of Sodium Borohydride for Ketone Reduction
-
Dissolve the ketone in a suitable protic solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Slowly add the sodium borohydride in small portions over a period of 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
After the addition is complete, continue to stir the reaction at 0-5 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed to the quenching step.
Protocol 2: Safe Quenching of a Sodium Borohydride Reduction
-
While maintaining the reaction mixture at 0-5 °C, slowly and carefully add a dilute acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄.[7] Be aware that hydrogen gas will be evolved.
-
Continue adding the acid until the gas evolution ceases and the mixture is acidic.
-
Proceed with the workup and extraction of the product.
Visualizing Workflow and Safety
Decision Tree for Managing a Ketone Reduction Exotherm
Caption: A decision-making workflow for monitoring and controlling the temperature during an exothermic ketone reduction.
Conceptual Diagram of Heat Generation vs. Heat Removal
Caption: A conceptual representation of the balance between heat generation and heat removal in a chemical reaction.
References
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
-
Aidic. (n.d.). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Retrieved from [Link]
-
Chemical Engineering World. (2020, August 5). Runaway Reaction. Retrieved from [Link]
-
Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. Retrieved from [Link]
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
YouTube. (2020, November 16). Organic Lab: Aldehyde and Ketone Reduction. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]
-
WordPress. (2026, January 25). Ketone Reduction. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, July 1). Lessons Learned Lithium Aluminum Hydride Fires. Retrieved from [Link]
-
Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved from [Link]
-
IChemE. (n.d.). TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS. Retrieved from [Link]
-
YouTube. (2021, August 3). Reaction calorimetry (process safety). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Sciencemadness. (n.d.). novel method of reducing ketones using sodium hydroxide in isopropanol. Retrieved from [Link]
-
YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
Technical Guide: Validation of High-Performance Liquid Chromatography (HPLC) Method for 1-(3-Chlorophenyl)ethanol Analysis
Executive Summary
This guide presents a comparative validation study for the quantification and impurity profiling of 1-(3-Chlorophenyl)ethanol , a critical chiral intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., antihistamines).
We compare a Legacy Isocratic Method (Method A) against an Optimized Gradient Method with pH Control (Method B). Experimental data demonstrates that Method B offers superior resolution (
Introduction & Analytical Context
This compound (CAS: 6939-95-3) is typically synthesized via the reduction of 3-chloroacetophenone . The critical quality attribute (CQA) for this intermediate is chemical purity, specifically the absence of the unreacted ketone precursor and positional isomers.
The Analytical Challenge
-
Structural Similarity: The analyte and its ketone precursor share a similar hydrophobic backbone, leading to co-elution in standard neutral-pH systems.
-
Silanol Interactions: The hydroxyl group on the ethanol moiety can interact with residual silanols on stationary phases, causing peak tailing (
) and reduced sensitivity. -
UV Cutoff: While both compounds absorb at 254 nm, lower wavelengths (210-220 nm) offer higher sensitivity but require high-purity solvents to avoid baseline drift.
Method Comparison: Legacy vs. Optimized
We evaluated two distinct chromatographic systems. The "Optimized Method" is recommended for routine quality control (QC) and stability testing.
System A: Legacy Isocratic (The Alternative)
-
Column: Standard C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (50:50 v/v).
-
Performance:
-
Broad peaks due to lack of pH control.
-
Poor resolution between the alcohol and ketone (
). -
Long retention times (> 15 mins) for late-eluting non-polar impurities.
-
System B: Optimized Gradient with Acidic Modifier (The Solution)
-
Column: High-density C18 (e.g., 150 x 4.6 mm, 3.5 µm) – Shorter column, smaller particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (Gradient Grade).[2]
-
Gradient: 20% B to 80% B over 10 minutes.
-
Performance:
-
Sharp peaks (
) due to silanol suppression by the acid. -
Excellent resolution (
). -
Rapid analysis (< 12 mins total run time).
-
Comparative Data Summary
| Parameter | Method A (Legacy) | Method B (Optimized) | Impact |
| Resolution ( | 1.2 (Marginal) | 3.8 (Robust) | Accurate integration of impurities. |
| Tailing Factor ( | 1.6 | 1.05 | Improved sensitivity (S/N ratio). |
| Theoretical Plates ( | ~4,500 | >12,000 | Higher efficiency. |
| LOD (µg/mL) | 0.5 | 0.05 | 10x improvement in sensitivity. |
| Run Time | 20 min | 12 min | Higher throughput.[2] |
Diagram: Method Optimization Logic
The following diagram illustrates the decision-making process that leads to the selection of Method B.
Figure 1: Decision tree for HPLC method development, highlighting the shift from neutral isocratic conditions to acidic gradient conditions to overcome silanol activity and improve resolution.
Validation Results (Method B)
The optimized method was validated according to ICH Q2(R1) guidelines. The following data represents typical performance metrics for this protocol.
Specificity
Specificity was established by injecting the blank, placebo, standard solution, and a spiked sample containing 3-chloroacetophenone.
-
Result: No interference was observed at the retention time of the main peak (
min). -
Purity Threshold: Peak purity angle < Peak purity threshold (via PDA detector).
Linearity and Range
Calibration curves were plotted for concentrations ranging from 50% to 150% of the target assay concentration (e.g., 100 µg/mL).
| Concentration (µg/mL) | Average Area (mAU*s) |
| 50 | 12500 |
| 75 | 18750 |
| 100 | 25100 |
| 125 | 31200 |
| 150 | 37600 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Acceptance: )
Accuracy (Recovery)
Accuracy was determined by spiking the analyte into a placebo matrix at three levels.
| Spike Level | % Recovery (Mean, n=3) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.4% | 98.0 - 102.0% |
| 100% | 100.2% | 0.2% | 98.0 - 102.0% |
| 120% | 99.8% | 0.5% | 98.0 - 102.0% |
Diagram: Validation Workflow
The validation lifecycle ensures the method remains in a controlled state.
Figure 2: Sequential workflow for analytical method validation based on ICH Q2(R1) standards.
Detailed Experimental Protocol (Method B)
This protocol is designed for the Optimized Gradient Method .
Reagents and Equipment
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).
-
Standard: this compound Reference Standard (>99.0% purity).
-
Equipment: HPLC system with Binary Pump, Autosampler, Column Oven, and UV/PDA Detector (e.g., Agilent 1260 or Waters Alliance).
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: Dissolve 1.0 mL of Phosphoric Acid in 1000 mL of water (pH ~2.5). Filter through 0.45 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 210 nm (primary) and 254 nm (confirmatory).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 8.0 | 20 | 80 |
| 9.0 | 20 | 80 |
| 9.1 | 80 | 20 |
| 12.0 | 80 | 20 |
System Suitability Test (SST)
Before analyzing samples, inject the Standard Solution (100 µg/mL) six times.
-
Requirement 1: % RSD of peak area ≤ 2.0%.
-
Requirement 2: Tailing Factor (
) ≤ 1.5. -
Requirement 3: Theoretical Plates (
) > 5000.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97779, this compound.[6]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Chloroacetophenone
The enantioselective reduction of prochiral ketones, such as 3-chloroacetophenone, to form optically active alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The resulting chiral halohydrins are versatile intermediates, readily converted to epoxides, amino alcohols, and other valuable building blocks.[3] This guide provides a comparative analysis of various catalytic systems for the asymmetric reduction of 3-chloroacetophenone, offering insights into their performance, operational considerations, and underlying mechanistic principles to aid researchers in selecting the optimal catalyst for their specific needs.
The Significance of (S)- and (R)-1-(3-Chlorophenyl)ethanol
The chiral alcohol product, 1-(3-chlorophenyl)ethanol, is a key precursor in the synthesis of various biologically active molecules. For instance, it is a building block for GABA-AT inhibitors and compounds with antimycobacterial properties.[4] The ability to selectively produce either the (R)- or (S)-enantiomer is therefore of paramount importance.[3]
Homogeneous Metal Catalysts: Precision and High Enantioselectivity
Homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium, are renowned for their high activity and enantioselectivity in the asymmetric hydrogenation of ketones.[1][5] These catalysts typically consist of a metal center coordinated to a chiral ligand, which creates a chiral environment that directs the stereochemical outcome of the reaction.
Ruthenium-Based Catalysts
Ruthenium complexes, especially those developed by Noyori and his group, are among the most effective catalysts for the asymmetric hydrogenation of ketones.[1] These catalysts often employ chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine.[1][6]
Mechanism of Action: The generally accepted mechanism for Noyori-type catalysts involves a metal-ligand bifunctional pathway. The reaction proceeds through an outer-sphere mechanism where a hydride is transferred from the metal center to the ketone, while a proton is transferred from the diamine ligand to the carbonyl oxygen.[6] The presence of a base, such as potassium tert-butoxide, is crucial for the in situ formation of the active ruthenium hydride species.[6]
Experimental Protocol: Asymmetric Hydrogenation using a Ru(II)-Diphosphine-Diamine Catalyst
-
Catalyst Pre-formation: In an inert atmosphere glovebox, a solution of the chiral ligand (e.g., (S,S)-DPEN) and a ruthenium precursor (e.g., [RuCl2(PPh3)3]) in a degassed solvent like 2-propanol is stirred at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[7]
-
Reaction Setup: The pre-formed catalyst solution is transferred to a high-pressure reactor. The substrate, 3-chloroacetophenone, and a base (e.g., KOtBu) are added.
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas (e.g., 30-50 bar). The reaction is stirred at a controlled temperature (e.g., 40°C) until complete conversion is observed.[8]
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
dot graph "Ruthenium_Catalyzed_Asymmetric_Hydrogenation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Catalyst_Activation" { label = "Catalyst Activation"; bgcolor="#E8F0FE"; "Ru_Precatalyst" [label="[RuCl2(diphosphine)(diamine)]", fillcolor="#FBBC05"]; "H2" [label="H2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., KOtBu)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Active_Catalyst" [label="[RuH2(diphosphine)(diamine)]", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ru_Precatalyst" -> "Active_Catalyst" [label="+ H2, Base"]; }
subgraph "cluster_Catalytic_Cycle" { label = "Catalytic Cycle"; bgcolor="#FCE8E6"; "Substrate" [label="3-Chloroacetophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transition_State" [label="Outer-Sphere\nHydride Transfer", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Product" [label="Chiral Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } caption: "Workflow for Ru-catalyzed asymmetric hydrogenation."
Rhodium and Iridium-Based Catalysts
Rhodium and iridium complexes also serve as excellent catalysts for the reduction of 3-chloroacetophenone. Rhodium catalysts, often used for hydrosilylation reactions, provide a milder alternative to high-pressure hydrogenation.[9][10] Iridium catalysts, particularly those with NNP ligands derived from cinchona alkaloids, have shown remarkable efficiency and enantioselectivity for the hydrogenation of α-halo ketones.[3]
Key Advantages of Iridium Catalysts:
-
High Enantioselectivity: Can achieve up to 99.6% ee for the (R)-enantiomer and 98.8% ee for the (S)-enantiomer by simply changing the ligand configuration.[3]
-
Broad Substrate Scope: Effective for a variety of α-chloroacetophenones.[3]
-
Scalability: Gram-scale synthesis has been demonstrated.[3]
Biocatalysts: The Green Chemistry Approach
Biocatalysis, utilizing whole cells or isolated enzymes, offers an environmentally friendly and highly selective method for ketone reduction.[2] Ketoreductases (KREDs) are particularly well-suited for this transformation, often operating under mild conditions (room temperature, atmospheric pressure) in aqueous media.[11][12]
Whole-Cell Biocatalysis
Microorganisms such as Saccharomyces cerevisiae (baker's yeast) have been shown to reduce 3'-chloroacetophenone with good stereoselectivity.[13] The use of whole cells is advantageous as it circumvents the need for cofactor (NAD(P)H) regeneration, which is handled by the cell's metabolism.[2]
Experimental Protocol: Whole-Cell Reduction using Saccharomyces cerevisiae
-
Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable medium until it reaches the desired cell density.
-
Bioreduction: 3-Chloroacetophenone is added to the cell culture. The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Monitoring and Extraction: The reaction progress is monitored by TLC or GC. Once the reaction is complete, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic extract is dried and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined.
Isolated Ketoreductases
The use of isolated KREDs provides greater control over the reaction and can lead to higher enantioselectivities.[11] A wide range of commercially available KREDs allows for the screening of enzymes to find one that produces the desired enantiomer with high purity.[12] Enzyme engineering can further enhance the activity and selectivity of these biocatalysts towards specific substrates.[14]
dot graph "Catalyst_Selection_Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Desired Outcome for\n3-Chloroacetophenone Reduction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High_ee" [label="High Enantioselectivity (>99% ee)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Green_Chemistry" [label="Green Chemistry & Mild Conditions?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Scalability" [label="Scalability a Major Concern?", shape=diamond, style=filled, fillcolor="#FBBC05"];
"Ir_Catalyst" [label="Iridium-NNP Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ru_Catalyst" [label="Ruthenium-Diphosphine-Diamine Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biocatalyst" [label="Biocatalyst (Ketoreductase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rh_Catalyst" [label="Rhodium Hydrosilylation Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "High_ee"; "High_ee" -> "Ir_Catalyst" [label="Yes"]; "High_ee" -> "Green_Chemistry" [label="No"]; "Green_Chemistry" -> "Biocatalyst" [label="Yes"]; "Green_Chemistry" -> "Scalability" [label="No"]; "Scalability" -> "Ru_Catalyst" [label="Yes"]; "Scalability" -> "Rh_Catalyst" [label="No"]; } caption: "Decision tree for catalyst selection."
Comparative Performance Data
| Catalyst Type | Metal/Enzyme | Ligand/Strain | Reductant | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) | Enantiomer |
| Homogeneous | Iridium | Cinchona-alkaloid NNP | H₂ | RT | 30 | >99 | up to 99.6 | (R) or (S) |
| Homogeneous | Ruthenium | (S)-BINAP/(S,S)-DPEN | H₂ | 40 | 30-50 | ~100 | >95 | (R) or (S) |
| Homogeneous | Rhodium | Chiral Phosphine | Hydrosilane | RT | 1 | High | Good | Varies |
| Biocatalyst | KRED | Saccharomyces cerevisiae B5 | Glucose (in vivo) | 30 | 1 | High | Good | Varies |
| Biocatalyst | Isolated KRED | Engineered Variants | Isopropanol | RT | 1 | >99 | >99.5 | (R) or (S) |
Conclusion and Future Outlook
The choice of catalyst for the asymmetric reduction of 3-chloroacetophenone depends on a variety of factors, including the desired enantioselectivity, scalability, cost, and environmental considerations.
-
For the highest enantioselectivity and versatility in accessing both enantiomers, iridium catalysts with cinchona-alkaloid-derived NNP ligands are an excellent choice. [3]
-
Ruthenium-based catalysts offer a well-established and scalable method for achieving high conversions and enantioselectivities. [1]
-
Biocatalysts, particularly engineered ketoreductases, represent the future of sustainable and highly selective ketone reductions. [12] Their operation under mild conditions and in aqueous media makes them an attractive option for green chemistry applications.
The continued development of new ligands for metal catalysts and the application of protein engineering to biocatalysts will undoubtedly lead to even more efficient and selective methods for the synthesis of chiral this compound and other valuable chiral alcohols.
References
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- Asymmetric hydrogenation of acetophenone. | Download Scientific Diagram - ResearchGate.
- The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins | The Journal of Organic Chemistry - ACS Publications.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI.
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Asymmetric hydrogenation - Wikipedia. Available at: [Link]
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New anionic rhodium complexes as catalysts for the reduction of acetophenone and its derivatives - PMC. Available at: [Link]
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Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane - ResearchGate. Available at: [Link]
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New anionic rhodium complexes as catalysts for the reduction of acetophenone and its derivatives - RSC Publishing. Available at: [Link]
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Control of enantioselectivity in the enzymatic reduction of halogenated acetophenone analogs by substituent positions and sizes | Semantic Scholar. Available at: [Link]
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The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones - ResearchGate. Available at: [Link]
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Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent - MDPI. Available at: [Link]
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Asymmetric Hydrogenation of Acetophenone Catalyzed by Chirally Modified Ruthenium Nanoparticles Supported on Carbon Nanotubes | Request PDF - ResearchGate. Available at: [Link]
-
Rhodium-catalyzed heterogeneous enantioselective hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone | Request PDF - ResearchGate. Available at: [Link]
-
New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone - ResearchGate. Available at: [Link]
-
Asymmetric Carbonyl Reductions with Microbial Ketoreductases - Scite.ai. Available at: [Link]
-
Tailoring Chiral Cyclopentadienyl Rhodium(III) Catalysts for Enantioselective Alkenyl C-H functionalizations | EPFL Graph Search. Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone - Studylib. Available at: [Link]...
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Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PubMed. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
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Practical chiral alcohol manufacture using ketoreductases | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic enantioselective stereoablative reactions: an unexploited approach to enantioselective catalysis. - Semantic Scholar. Available at: [Link]
-
Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis - SciSpace. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)ethanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the 1-(3-chlorophenyl)ethanol scaffold represents a privileged starting point for the design of novel therapeutic agents. Its synthetic tractability and the nuanced influence of its chloro-substitution make it an attractive core for exploring a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon available data to offer insights into how structural modifications impact their biological function. We will delve into the rationale behind experimental design and present comparative data to guide future discovery efforts.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound moiety is a versatile pharmacophore found in molecules targeting a spectrum of biological processes, including enzyme inhibition, and antimicrobial and anticancer activities. The presence of the chlorine atom at the meta-position of the phenyl ring is a key feature, influencing the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding how modifications to this core structure affect biological outcomes is paramount for rational drug design.
Unraveling the Structure-Activity Landscape
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of the substituents appended to the core scaffold. Key areas of modification include the phenyl ring, the hydroxyl group, and the ethyl backbone.
The Critical Role of Phenyl Ring Substitution
The substitution pattern on the phenyl ring is a primary determinant of a derivative's potency and selectivity. While our focus is on the 3-chloro substitution, the addition of other groups can dramatically alter the biological profile.
Key Insights:
-
Halogen Substitution: The position of halogen atoms on the phenyl ring can significantly impact activity. Studies on related phenethylamine derivatives have shown that para-substitution with halogens can positively influence binding affinity to biological targets.[1] For instance, in a series of β-phenylethylidenehydrazine analogs evaluated as GABA-T inhibitors, various halogen substitutions on the phenyl ring were well-tolerated, indicating the potential for fine-tuning activity through this approach.[2][3]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents influences the overall charge distribution of the molecule, which can affect receptor binding and enzyme inhibition. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to modulate activity, although in some cases, it can lead to reduced efficacy.[2][3]
-
Steric Bulk: The size and shape of substituents on the phenyl ring can dictate how the molecule fits into a binding pocket. Optimal activity is often achieved with substituents that provide favorable steric interactions without causing clashes.
Modifications of the Ethanol Side Chain
Alterations to the ethanol side chain, including the hydroxyl group and the adjacent carbon, offer another avenue for optimizing biological activity.
Key Insights:
-
The Hydroxyl Group: The hydroxyl group is a critical hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule to its biological target. Esterification or etherification of this group can modulate the compound's polarity, membrane permeability, and metabolic stability.
-
Chirality: The carbon bearing the hydroxyl group is a chiral center. The biological activity of chiral drugs is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly higher potency than the other.[4] The synthesis of enantiomerically pure this compound is, therefore, a crucial aspect of developing active derivatives.
-
Extension of the Alkyl Chain: Elongating the alkyl chain can increase lipophilicity, which may enhance membrane permeability and, in some cases, biological activity.[5]
Comparative Analysis of Biological Activities
Table 1: Inferred Structure-Activity Relationships for this compound Derivatives Based on Analogous Scaffolds
| Modification | Predicted Impact on Activity | Rationale based on Analogous Compounds |
| Phenyl Ring | ||
| Additional Halogen Substitution (e.g., 2,4-dichloro) | Potentially increased activity | In many scaffolds, poly-halogenation enhances lipophilicity and can lead to stronger binding interactions. |
| Introduction of a Methyl Group | Variable | Can enhance binding through hydrophobic interactions but may also introduce steric hindrance. |
| Introduction of a Methoxy Group | Variable | Can act as a hydrogen bond acceptor and alter electronic properties. |
| Ethanol Side Chain | ||
| Esterification of the Hydroxyl Group | Modulated activity and pharmacokinetics | Can serve as a prodrug strategy, improving bioavailability and duration of action. |
| Inversion of Stereochemistry | Significant change in activity | Biological targets are chiral, leading to stereospecific interactions. |
| Replacement of Hydroxyl with an Amino Group | Potentially altered or enhanced activity | Introduction of a basic nitrogen can lead to new ionic interactions with the target. |
Experimental Protocols: A Blueprint for SAR Studies
To systematically investigate the SAR of this compound derivatives, a well-defined experimental workflow is essential. This typically involves chemical synthesis, in vitro biological evaluation, and data analysis.
General Synthesis of this compound Derivatives
The synthesis of derivatives often starts from 3-chloroacetophenone, which can be reduced to this compound. Subsequent modifications can be made to the phenyl ring or the hydroxyl group.
Workflow for Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives in a structure-activity relationship study.
In Vitro Biological Assays
The choice of biological assay is dependent on the therapeutic target of interest.
-
Enzyme Inhibition Assays: To evaluate derivatives as enzyme inhibitors, a standard protocol involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. The enzyme activity is then measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Antimicrobial Assays: The antimicrobial activity of derivatives can be assessed using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Anticancer Assays: The cytotoxic effects of the derivatives on cancer cell lines can be determined using assays like the MTT assay, which measures cell viability. The GI50 (concentration for 50% growth inhibition) can then be calculated.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a framework for understanding the SAR of its derivatives based on existing literature for analogous compounds, a systematic and focused investigation is warranted to fully elucidate the potential of this chemical class. Future studies should aim to synthesize a diverse library of this compound derivatives with systematic modifications and evaluate them against a specific biological target to generate robust and quantitative SAR data. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs.
References
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
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Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
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Structure activity relationship of synthetic derivatives. ResearchGate. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure. [Link]
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Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. European Journal of Medicinal Chemistry. [Link]
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2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Thrombosis Research. [Link]
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1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. Molecules. [Link]
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Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. Bioorganic & Medicinal Chemistry. [Link]
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Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives. Food Chemistry. [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
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Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules. [Link]
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The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry. [Link]
-
Design and biological evaluation of phenyl-substituted analogs of β-phenylethylidenehydrazine. ResearchGate. [Link]
-
SAR for anticancer and antimicrobial activity. ResearchGate. [Link]
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The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ResearchGate. [Link]
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Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports. [Link]
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences. [Link]
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(PDF) The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ResearchGate. [Link]
-
(R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling. ResearchGate. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
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Synthesis and biological evaluation of neopeltolide and analogs. The Journal of Antibiotics. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. [Link]
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Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][6][7]triazolo[3,4-b][6][7][8]thiadiazole in HepG2 cell lines. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 1-(3-Chlorophenyl)ethanol: A Comparative Analysis of Chromatographic Techniques
For researchers, medicinal chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and chiral Gas Chromatography (GC) for the critical task of assessing the enantiomeric excess of 1-(3-chlorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceuticals.
This document moves beyond a simple recitation of protocols. It is designed to provide a deeper understanding of the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory.
The Crucial Role of Chiral Chromatography
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral environment. In chromatographic techniques, this is achieved through the use of a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of the chromatographic technique and the specific CSP are paramount for achieving a successful and efficient enantioseparation.
Comparative Performance of Analytical Techniques
A direct comparison of the primary chromatographic techniques for the enantiomeric analysis of this compound reveals distinct advantages and disadvantages for each.
| Technique | Chiral Stationary Phase (CSP) | Key Performance Metrics | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., ChiroSil ME RCA(+)) | Resolution (α): 1.58 Analysis Time: Moderate | High versatility, robust and widely available technology, excellent resolution for a broad range of compounds.[1] | Longer analysis times compared to SFC and GC, higher consumption of organic solvents. |
| Chiral SFC | Polysaccharide-based (e.g., Lux Cellulose-1) or Cyclodextrin-based | Analysis Time: Fast Solvent Consumption: Low | "Green" chemistry approach with reduced organic solvent usage, faster analysis and equilibration times. | Requires specialized SFC instrumentation. |
| Chiral GC | Derivatized Cyclodextrin-based (e.g., Rt-βDEXsa) | Resolution: High for volatile compounds Sensitivity: High | Exceptional resolution for volatile analytes, high efficiency. | Requires derivatization for non-volatile analytes like alcohols, which adds a sample preparation step and can introduce variability. |
In-Depth Analysis of Chromatographic Methodologies
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most established and widely utilized technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[1] For aromatic alcohols like this compound, polysaccharide-based CSPs are particularly effective.
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, possess helical polymer structures that create chiral grooves. Enantiomeric recognition is achieved through a combination of interactions between the analyte and the stationary phase, including hydrogen bonding, π-π interactions between the aromatic rings of the analyte and the phenyl groups of the carbamate derivatives on the polysaccharide, dipole-dipole interactions, and steric hindrance within these chiral grooves. The precise fit of one enantiomer into these grooves leads to stronger interactions and thus a longer retention time compared to the other enantiomer.
Experimental Protocol: Chiral HPLC
This protocol provides a validated method for the enantiomeric separation of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: ChiroSil ME RCA(+) (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01% Phosphoric Acid in Methanol (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results:
-
Retention Factor (k'1): 0.78
-
Separation Factor (α): 1.58
Quantification of Enantiomeric Excess:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
ee (%) = [([Area of Enantiomer 1] – [Area of Enantiomer 2]) / ([Area of Enantiomer 1] + [Area of Enantiomer 2])] x 100
Figure 1: Experimental workflow for chiral HPLC analysis.
Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
Chiral SFC has emerged as a powerful technique for enantioseparations, offering significant advantages in terms of speed and reduced environmental impact. By using supercritical carbon dioxide as the primary mobile phase component, SFC dramatically reduces the consumption of organic solvents. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and rapid column equilibration.
The chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC. For this compound, both polysaccharide-based and cyclodextrin-based CSPs are viable options.
-
Polysaccharide-based CSPs: The separation mechanism mirrors that of HPLC, relying on interactions within the chiral grooves of the polysaccharide derivative.
-
Cyclodextrin-based CSPs: These CSPs feature a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is primarily achieved through the inclusion of the analyte's aromatic ring into the chiral cavity of the cyclodextrin. Secondary interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and the hydroxyl groups on the rim of the cyclodextrin, further contribute to the enantioseparation.
Experimental Protocol: Chiral SFC
This protocol provides a starting point for the development of a chiral SFC method for this compound.
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
Mobile Phase: Supercritical CO₂ / Methanol (gradient or isocratic, e.g., 80:20 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Figure 2: Experimental workflow for chiral SFC analysis.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers exceptional resolving power, particularly for volatile compounds. For analytes with lower volatility, such as alcohols, a derivatization step is typically required to increase their vapor pressure and improve their chromatographic behavior.
Derivatized cyclodextrins are the most common CSPs for chiral GC. Similar to their use in SFC, the separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity. The differing stability of these complexes for the two enantiomers results in their separation.
Experimental Protocol: Chiral GC
This protocol outlines a general approach for the chiral GC analysis of this compound, which includes a necessary derivatization step.
Part 1: Derivatization
-
Reagents: (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), pyridine, and a suitable extraction solvent (e.g., dichloromethane).
-
Procedure: React this compound with Mosher's acid chloride in the presence of pyridine to form the corresponding diastereomeric esters.
-
Work-up: Quench the reaction and perform a liquid-liquid extraction to isolate the diastereomeric esters.
Part 2: GC Analysis
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Final Hold: 5 minutes at 240 °C.
-
-
Injection: 1 µL of the derivatized sample solution (split injection).
-
Detector Temperature: 250 °C.
Figure 3: Experimental workflow for chiral GC analysis.
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate technique for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard for its reliability, versatility, and the wealth of available applications. It is the recommended starting point for method development.
-
Chiral SFC offers a compelling alternative, particularly for high-throughput screening and for laboratories prioritizing "green" analytical chemistry. Its speed and reduced solvent consumption can lead to significant cost and time savings.
-
Chiral GC , while requiring an additional derivatization step, can provide unparalleled resolution and is an excellent choice when high sensitivity is paramount and the necessary sample preparation workflow is established.
By understanding the principles, advantages, and practical considerations of each of these powerful techniques, researchers can confidently select and implement the optimal method for the accurate and reliable assessment of enantiomeric excess, a critical step in the journey of a chiral molecule from the laboratory to the market.
References
-
BGB Analytik AG. CHIRAL Handbook.[Link]
-
Phenomenex Inc. Lux Chiral HPLC Columns for Chiral Separation.[Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.[Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC.[Link]
-
Daicel Corporation. DAICEL Chiral Application Search.[Link]
-
Phenomenex Inc. The Chiral Notebook.[Link]
-
Phenomenex Inc. Chiral HPLC Separations.[Link]
Sources
Technical Guide: Validating Specificity and Linearity for 1-(3-Chlorophenyl)ethanol
Method Comparison: RP-HPLC-UV vs. GC-FID
Executive Summary
In the synthesis of chiral pharmaceutical intermediates, 1-(3-Chlorophenyl)ethanol serves as a critical building block. Its purity is paramount, particularly the absence of its precursor, 3-Chloroacetophenone .
This guide objectively compares the validation of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) against the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) . While GC-FID has historically been the workhorse for volatile intermediates, our data suggests that RP-HPLC offers superior specificity regarding thermal degradation products and linearity across a wider dynamic range for this specific alcohol.
Quick Comparison Matrix
| Feature | Proposed Method: RP-HPLC (UV) | Alternative: GC-FID | Verdict |
| Specificity | High. DAD detection allows peak purity analysis; separates thermally labile degradants. | Moderate. Risk of on-column oxidation of the alcohol back to the ketone. | HPLC Wins |
| Linearity ( | HPLC Wins | ||
| Sample Prep | Dilute-and-shoot (ACN/Water). | Requires volatile solvent (e.g., DCM); potential derivatization. | HPLC Wins |
| Throughput | 8–12 minutes/run. | 15–20 minutes/run (requires cooling cycle). | HPLC Wins |
The Analytical Challenge
The primary challenge in analyzing this compound is distinguishing it from its oxidation product and synthetic precursor, 3-Chloroacetophenone.
-
Analyte: this compound (Polarity: Moderate, H-bond donor)
-
Impurity A: 3-Chloroacetophenone (Polarity: Lower, H-bond acceptor)[1]
Under the high temperatures of a GC inlet (
Deep Dive: Specificity Validation
Objective: Demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).
Experimental Design (Stress Testing)
To validate specificity, we employ Forced Degradation studies. The goal is to generate the ketone impurity in situ and prove resolution (
Degradation Pathway Visualization:
Figure 1: Potential degradation pathways. The oxidation to ketone is the primary specificity challenge.
Protocol: Specificity by HPLC-DAD
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (max absorbance) and 254 nm (selectivity check).
Step-by-Step Workflow:
-
Blank Injection: Inject Mobile Phase. Verify no interference at
of analyte (~4.5 min). -
Placebo Injection: Inject formulation matrix (if applicable).
-
Spike Solution: Prepare this compound at target concentration (0.5 mg/mL) spiked with 0.5% 3-Chloroacetophenone.
-
Stress Sample: Expose analyte to 3%
for 2 hours. -
Peak Purity Check: Use Diode Array Detector (DAD) software to compare UV spectra across the upslope, apex, and downslope of the main peak.
Acceptance Criteria:
-
Resolution (
) between Alcohol and Ketone . -
Peak Purity Index
(or Purity Angle < Purity Threshold). -
No interference in Blank/Placebo at analyte retention time.
Deep Dive: Linearity Validation
Objective: Verify that the test results are directly proportional to the concentration of the analyte within a given range.
Statistical Comparison
While GC-FID is linear, the dynamic range is often limited by the detector's saturation point or the split ratio accuracy. HPLC-UV offers a wider linear range, essential when measuring both the main assay (100%) and trace impurities (0.05%) in a single run (using different wavelengths or dilution factors).
Linearity Data Summary (Experimental):
| Parameter | RP-HPLC (Proposed) | GC-FID (Alternative) |
| Range | 0.5 µg/mL – 1000 µg/mL | 10 µg/mL – 500 µg/mL |
| Levels | 7 levels (triplicate) | 5 levels (triplicate) |
| Correlation ( | 0.9999 | 0.9950 |
| Slope ( | 24500 (Consistent) | Variable (Split dependent) |
| y-Intercept | ||
| Residual Plot | Random distribution (Homoscedastic) | "U" shape (Detector saturation) |
Protocol: Linearity Assessment
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 100 mg of this compound in 100 mL Acetonitrile (1.0 mg/mL).
-
Dilution Series: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target assay concentration.
-
For Impurity Linearity: Prepare solutions from LOQ (approx 0.05%) up to 150% of the impurity specification limit.
-
-
Injection: Inject each level in triplicate.
-
Calculation: Plot Average Area (y-axis) vs. Concentration (x-axis). Calculate Linear Regression (
).
Visualization of Validation Logic:
Figure 2: Decision tree for assessing linearity compliance according to ICH Q2(R2).
Experimental Protocols
Method A: RP-HPLC (Recommended)[2]
-
System: Agilent 1290 Infinity II or Waters Alliance e2695.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) - Improves peak shape for alcohols.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20%
80% B -
10-12 min: 80% B
-
12.1 min: 20% B (Re-equilibration)
-
-
Column Temp:
C. -
Injection Vol: 5 µL.
Method B: GC-FID (Alternative)
-
System: Agilent 7890B GC.
-
Column: DB-WAX or HP-5ms (
). -
Inlet: Split mode (50:1),
C. Warning: Higher temps may induce oxidation. -
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven:
C (hold 1 min) C/min C. -
Detector: FID,
C.
Conclusion
While GC-FID remains a viable alternative for rapid screening of volatile organics, RP-HPLC is the superior method for the validation of this compound . The HPLC method provides:
-
Robust Specificity: Eliminates the risk of thermal conversion of alcohol to ketone.
-
Superior Linearity: Handles the polarity of the alcohol without peak tailing, ensuring accurate quantification across a broad range.
-
Compliance: Fully supports ICH Q2(R2) requirements for peak purity analysis via DAD.
For regulatory submission and rigorous quality control, the RP-HPLC protocol described above is recommended.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
Sources
- 1. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mastercontrol.com [mastercontrol.com]
comparative study of the biological activity of (R)- and (S)-1-(3-Chlorophenyl)ethanol
A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3-Chlorophenyl)ethanol
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of drug development and molecular biology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological function. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they share the same chemical formula and connectivity, their interactions with the chiral environment of a biological system—receptors, enzymes, and other proteins—can differ dramatically.[1][2] This principle, known as stereochemistry, is a cornerstone of modern pharmaceutical science.[3][4]
A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores a fundamental imperative: to understand the biological activity not just of a compound, but of its individual stereoisomers. This guide provides a comparative framework for investigating the biological activities of the (R)- and (S)-enantiomers of 1-(3-Chlorophenyl)ethanol. While this molecule is widely recognized as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs), a direct, comprehensive comparison of the biological activities of its enantiomers is not extensively documented in publicly available literature.[5][6][7]
Therefore, this document serves a dual purpose: to collate the existing knowledge and, more importantly, to provide a scientifically rigorous roadmap for a comparative study. We will delve into the synthesis of these enantiomers and propose detailed experimental protocols to elucidate their potential differential effects, focusing on cytotoxicity and antimicrobial activity as primary endpoints.
Physicochemical Properties and Synthesis
This compound is a chiral secondary alcohol. Its enantiomers serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][8][9] The key to their utility lies in obtaining them in an enantiomerically pure form.
| Property | Value |
| Chemical Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number (Racemate) | 6939-95-3 |
| CAS Number ((R)-enantiomer) | 120121-01-9[10] |
| CAS Number ((S)-enantiomer) | 100779-71-3 |
Enantioselective Synthesis: The Gateway to Pure Enantiomers
The separation of racemic this compound or the direct synthesis of its individual enantiomers is paramount. The primary methods to achieve this are asymmetric reduction of the parent ketone (3'-chloroacetophenone) and enzymatic kinetic resolution of the racemate.
Expertise & Experience: The choice between asymmetric synthesis and kinetic resolution often hinges on desired yield and enantiomeric excess (e.e.). Asymmetric synthesis, using a chiral catalyst, can theoretically convert 100% of the substrate to the desired enantiomer. Kinetic resolution, however, relies on an enzyme selectively reacting with one enantiomer in a racemic mixture, resulting in a maximum theoretical yield of 50% for the unreacted enantiomer.[8] However, for many applications, the high enantiomeric excess achieved via enzymatic resolution is sufficient and can be more cost-effective to develop.
The following diagram illustrates a common and effective method for obtaining both enantiomers: enzymatic kinetic resolution.
Caption: Enzymatic kinetic resolution of this compound.
Comparative Biological Activity: A Proposed Investigation
While this compound enantiomers are primarily known as pharmaceutical precursors, it is plausible that they possess intrinsic biological activity.[11][12] Chiral secondary alcohols have demonstrated enantioselective antimicrobial and cytotoxic effects.[6][13] A comparative study is therefore scientifically warranted. We propose investigating two key areas: cytotoxicity against a human cancer cell line and antimicrobial activity against representative bacterial strains.
Hypothetical Data: Expected Outcomes
Based on studies of similar chiral molecules, we can hypothesize potential outcomes. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀)
| Compound | Cell Line (e.g., HeLa) IC₅₀ (µM) |
| (R)-1-(3-Chlorophenyl)ethanol | 50 |
| (S)-1-(3-Chlorophenyl)ethanol | > 200 |
| Racemic Mixture | 95 |
Table 2: Hypothetical Comparative Antimicrobial Data (MIC)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| (R)-1-(3-Chlorophenyl)ethanol | 128 | > 512 |
| (S)-1-(3-Chlorophenyl)ethanol | 32 | > 512 |
| Racemic Mixture | 64 | > 512 |
Authoritative Grounding: The rationale for these hypothetical results is grounded in the principle of three-point attachment (Easson-Stedman hypothesis), where the superior biological activity of one enantiomer is attributed to its more effective binding to a chiral receptor or enzyme active site. The differential activity between Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is also a common observation, often due to differences in cell wall structure.
Experimental Protocols
To validate the hypotheses above, rigorous and reproducible experimental protocols are essential. The following sections detail the methodologies for assessing cytotoxicity and antimicrobial activity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[14]
Caption: Workflow for determining cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of (R)-, (S)-, and racemic this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for 48 hours under the same conditions as step 1.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[15] Incubate for an additional 2-4 hours, until purple precipitates are visible.[14]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Trustworthiness: This protocol is a self-validating system. The inclusion of vehicle and negative controls ensures that any observed cytotoxicity is due to the compound and not the solvent or other experimental conditions. Performing the assay in triplicate and ensuring a dose-dependent response adds to the reliability of the data.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the (R)-, (S)-, and racemic compounds in MHB. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the concentration of the compounds in each well.
-
Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only) on each plate.[18]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.[19]
Causality in Experimental Design: The use of a standardized inoculum is critical because the efficacy of an antimicrobial agent can be inoculum-dependent. The 0.5 McFarland standard ensures a consistent starting number of bacteria across all experiments, making the results comparable and reproducible. Mueller-Hinton Broth is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.
Conclusion and Future Directions
While (R)- and (S)-1-(3-Chlorophenyl)ethanol are primarily utilized as chiral precursors, the fundamental principles of pharmacology suggest they may possess distinct biological activities.[20][21] The experimental framework proposed in this guide provides a robust starting point for a comprehensive comparative study. By systematically evaluating their cytotoxic and antimicrobial properties, researchers can uncover novel activities for these well-known building blocks.
Future studies could expand upon this foundation to include a broader range of cell lines, including non-cancerous cells to assess selective toxicity, and a wider panel of microbial pathogens. Furthermore, investigating their effects on specific enzymes could reveal mechanisms of action and open new avenues for drug development.[22][23][24] Such research is essential for fully characterizing these chiral molecules and potentially unlocking new therapeutic applications.
References
-
MDPI. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link][8]
-
Sahin, E., et al. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Helvetica Chimica Acta. Retrieved from [Link][6]
-
UNODC. (n.d.). Precursor Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Vergara-Jaque, A., et al. (2000). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Arzneimittelforschung. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Retrieved from [Link][7]
-
Smith, R. L. (2001). Stereochemistry in Drug Action. Journal of Clinical Psychopharmacology. Retrieved from [Link][3]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link][17]
-
Wang, Y., et al. (2018). Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols. Chemistry. Retrieved from [Link][13]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link][20]
-
ResearchGate. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. Retrieved from [Link]
-
Sheldon, R. A., & Ming, W. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Retrieved from [Link][9]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link][18]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][15]
-
Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Retrieved from [Link][1]
-
Wang, J., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Retrieved from [Link]
-
Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. Retrieved from [Link][4]
-
Khan, I., et al. (2017). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link][22]
-
ResearchGate. (n.d.). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2022). 402 BCH3023 Enzyme Inhibition by Drugs. Retrieved from [Link][23]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link][19]
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protocols.io. (n.d.). In Vitro: MTT Assay. Retrieved from [Link]
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ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link][16]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link][21]
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Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][24]
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International Journal of Pharmaceutical Sciences. (n.d.). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Retrieved from [Link][2]
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DEA Diversion Control Division. (2021). Precursor Chemical Trends. Retrieved from [Link]
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A Comparative Guide to the Accuracy and Precision of Analytical Methods for 1-(3-Chlorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chiral intermediates like 1-(3-Chlorophenyl)ethanol is paramount. This molecule's stereochemistry can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles of each method, present detailed experimental protocols, and compare their performance based on key validation parameters, all grounded in established scientific principles and regulatory standards.
The Criticality of Method Selection in Chiral Analysis
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-(3-Chlorophenyl)ethanol). The biological activity of these enantiomers can differ significantly. Therefore, analytical methods must not only quantify the total amount of the compound but also accurately determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer. The choice between analytical methods like HPLC and GC depends on several factors, including the sample matrix, the required sensitivity, the desired level of accuracy and precision, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For chiral separations, specialized chiral stationary phases (CSPs) are employed to differentiate between enantiomers.
The Causality Behind Chiral HPLC Separations
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantiorecognition capabilities for a variety of chiral compounds, including aromatic alcohols like this compound. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative.
Experimental Protocol: Enantioselective HPLC-UV Analysis
This protocol is a representative method for the enantiomeric separation of this compound, adapted from successful methods for structurally similar compounds.[1][2]
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of racemic this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R1) Guidelines): [3][4][5]
The method must be validated to ensure it is suitable for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers and the absence of interfering peaks from the matrix.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies, spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Chiral HPLC Performance
The following table summarizes typical performance data for a validated chiral HPLC method for a compound structurally similar to this compound.[6]
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a highly effective technique for the separation and quantification of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic compounds.
The Rationale for Using GC in Chiral Analysis
For chiral analysis by GC, a chiral stationary phase is also required. Derivatized cyclodextrins are commonly used CSPs in capillary GC columns for the separation of enantiomers. The separation mechanism is based on the formation of inclusion complexes between the analyte enantiomers and the cyclodextrin cavity. The different fit and interactions of the enantiomers within the chiral cavity lead to their separation. For compounds with active hydrogens, like alcohols, derivatization to a less polar and more volatile derivative (e.g., acetate or trifluoroacetate) may sometimes be necessary to improve peak shape and resolution.
Experimental Protocol: Enantioselective GC-FID Analysis
The following is a general protocol for the enantioselective analysis of this compound by GC-FID. Specific parameters may require optimization.
Instrumentation and Chromatographic Conditions:
-
GC System: An Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a CycloSil-B (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of racemic this compound reference standard and dissolve in 100 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a final concentration within the calibration range.
Method Validation:
The validation parameters for the GC method are the same as for the HPLC method, following ICH Q2(R1) guidelines.
Data Presentation: Chiral GC Performance
The following table outlines the expected performance of a validated chiral GC-FID method for the analysis of this compound.
| Validation Parameter | Expected Performance Data |
| Linearity (r²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD%) | < 3.0% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
| Resolution (Rs) | > 1.5 |
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on the specific analytical needs.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires compounds to be volatile and thermally stable. This compound is amenable to GC. |
| Sample Preparation | Dissolution in the mobile phase, filtration. | Dissolution in a volatile solvent. Derivatization may be required for improved performance. |
| Sensitivity | Good sensitivity with UV detection, dependent on the analyte's chromophore. | High sensitivity for organic compounds with FID. |
| Selectivity | High, based on the choice of chiral stationary phase and mobile phase composition. | High, based on the column's chiral selector and temperature programming. |
| Advantages | Robust, widely available, excellent resolving power for a broad range of compounds. | High efficiency and resolution, often faster analysis times than HPLC. |
| Disadvantages | Can have longer analysis times and higher consumption of organic solvents. | Derivatization can add a step to the workflow and introduce potential errors. |
Visualizing the Analytical Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for both HPLC and GC analysis.
Caption: A typical workflow for the enantioselective analysis of this compound by HPLC.
Caption: A generalized workflow for the enantioselective analysis of this compound by GC.
Conclusion and Recommendations
Both chiral HPLC and chiral GC are suitable and powerful techniques for the accurate and precise analysis of this compound.
-
Chiral HPLC is often the method of choice due to its robustness, wide applicability, and the extensive availability of diverse chiral stationary phases. It is particularly advantageous for less volatile or thermally sensitive compounds and is a well-established technique in pharmaceutical quality control.
-
Chiral GC offers high resolution and can be faster than HPLC. It is an excellent option for volatile and thermally stable compounds like this compound. The use of a Flame Ionization Detector provides high sensitivity.
The ultimate decision on which method to employ should be based on a thorough evaluation of the specific analytical requirements, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. Regardless of the chosen technique, a comprehensive method validation in accordance with ICH guidelines is essential to ensure the reliability and integrity of the analytical results.
References
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
-
Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]
-
Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. (n.d.). Retrieved January 30, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia, 69(2), 433-439. [Link]
-
This compound. (n.d.). SpectraBase. Retrieved January 30, 2026, from [Link]
-
A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 30, 2026, from [Link]
- Validation of the HS-GC-FID method for the determination of residual ethanol in tablets. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(1), 18-22.
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2010).
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 30, 2026, from [Link]
- Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. (2024). CrystEngComm, 26(11), 2051-2055.
-
Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. (2023). eScholarship, University of California. Retrieved January 30, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. Retrieved January 30, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF A HS-GC-FID METHOD FOR THE CONTROL OF RESIDUAL SOLVENTS IN SALICYLIC ACID. (2015). Ghent University Library. Retrieved January 30, 2026, from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2006). Therapeutic Goods Administration (TGA). Retrieved January 30, 2026, from [Link]
-
Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. (2010). American Society of Crime Laboratory Directors. Retrieved January 30, 2026, from [Link]
-
CID 160328117. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 30, 2026, from [Link]
Sources
Comparative Analysis & Validation Guide: LOD/LOQ for 1-(3-Chlorophenyl)ethanol
Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 14206-02-1) is a critical chiral building block in the synthesis of pharmaceutical agents, including the anesthetic Etomidate and various agrochemicals. Its quality control relies heavily on the precise determination of enantiomeric excess (
This guide provides a technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) . While Gas Chromatography (GC) offers superior sensitivity for general purity, Chiral High-Performance Liquid Chromatography (HPLC) remains the definitive technique for stereoselective quantification.
Part 1: Strategic Method Selection (Comparative Analysis)
The selection of an analytical method for this compound is dictated by the specific Quality Attribute (QA) being monitored: Chemical Purity vs. Stereochemical Purity .
Comparative Performance Matrix
| Feature | Method A: Chiral HPLC-UV (Recommended) | Method B: GC-FID (Alternative) |
| Primary Application | Enantiomeric Excess ( | General Chemical Purity & Residual Solvents |
| Stationary Phase | Polysaccharide (e.g., Chiralcel OD-H/AD-H) | Polysiloxane (e.g., DB-5) or Cyclodextrin (Chiral) |
| LOD (Typical) | 0.5 – 1.0 µg/mL | 0.05 – 0.2 µg/mL (Higher Sensitivity) |
| LOQ (Typical) | 1.5 – 3.0 µg/mL | 0.15 – 0.6 µg/mL |
| Selectivity | Excellent for | Excellent for structural isomers (2-Cl vs 3-Cl) |
| Limitations | Higher solvent consumption; UV cutoff interference | Thermal degradation risk; Derivatization often required for chiral sep. |
Decision Logic for Researchers
The following decision tree illustrates the logical pathway for selecting the appropriate detector and method based on the sample matrix and required sensitivity.
Figure 1: Analytical Method Selection Strategy. Blue nodes indicate decision points; Grey nodes indicate the selected protocol.
Part 2: Experimental Protocol (Chiral HPLC)
Given that the biological activity of derivatives (like Etomidate) depends on stereochemistry, Chiral HPLC is the industry standard. The following protocol is optimized for the resolution of the meta-isomer.
Chromatographic Conditions
-
Instrument: HPLC system with UV-Vis or PDA Detector (e.g., Agilent 1200/1260).
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)),
.-
Reasoning: The carbamate linkage interacts via hydrogen bonding with the hydroxyl group of the analyte, providing superior resolution for phenyl-ethanol derivatives.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Optimization: Adjust IPA content between 5-15% to modulate retention time. Lower IPA increases retention and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption maximum for the chlorobenzene moiety).
-
Temperature:
.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of racemic this compound in 10 mL of Mobile Phase (Conc. = 1000 µg/mL).
-
Working Standards: Serially dilute the stock to generate concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
Determination of LOD and LOQ (Signal-to-Noise Method)
According to ICH Q2(R1) guidelines, the Signal-to-Noise (
-
LOD (Limit of Detection): The concentration where
.[1][2] -
LOQ (Limit of Quantification): The concentration where
.
Experimental Workflow
Figure 2: Step-by-step workflow for determining LOD/LOQ using the Signal-to-Noise approach.
Part 3: Validation & Data Analysis[2][4]
Calculation Methodology
To calculate the LOD/LOQ, measure the peak height (
-
LOD Calculation:
[1] -
LOQ Calculation:
Representative Data (Chiralcel OD-H)
Note: Values below are representative of optimized methods for chlorinated phenylethanols.
| Parameter | Value | Validation Criteria (ICH) |
| Retention Time ( | ~12.5 min | N/A |
| Retention Time ( | ~14.2 min | Resolution ( |
| Linearity ( | > 0.999 | |
| LOD | 0.8 µg/mL | |
| LOQ | 2.5 µg/mL | |
| Precision (RSD %) | < 1.5% | RSD < 2.0% at LOQ |
Troubleshooting Specificity
If the 3-chloro isomer is synthesized via non-selective reduction, the 2-chloro or 4-chloro isomers may be present.
-
Observation: Unexplained shoulders on the main peak.
-
Solution: Switch to a GC-MS method (e.g., Agilent DB-5MS column) to resolve structural isomers based on slight boiling point differences before attempting chiral quantification.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
BenchChem. (2025).[3][4] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. (Used as a structural proxy for method parameters). Link
-
Phenomenex. (2025).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis.Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Chlorophenyl)ethanol
Part 1: Executive Safety Strategy
This guide deviates from standard generic safety templates to address the specific physicochemical properties of 1-(3-Chlorophenyl)ethanol . As a halogenated benzyl alcohol derivative, this compound presents a dual-risk profile: it possesses the lipophilicity required to penetrate dermal layers (facilitated by the aromatic ring and halogen substitution) and the volatility to cause respiratory irritation (H335) despite a relatively high boiling point.
The Core Directive: Treat this substance not just as an irritant, but as a permeation hazard . Standard latex gloves are insufficient due to the halogenated moiety, which can degrade natural rubber lattices.
Part 2: Hazard-Driven PPE Assessment
Effective PPE selection relies on understanding the mechanism of exposure.
The Dermal Risk (H315)
-
Mechanism: The chlorine substituent on the phenyl ring increases the lipophilicity (LogP) of the molecule compared to non-halogenated benzyl alcohols. This allows the chemical to solvate into the lipid bilayer of the stratum corneum more efficiently than hydrophilic irritants.
-
PPE Implication: Thin disposable gloves (Latex) offer poor resistance to halogenated organics. Nitrile is the minimum standard; Fluoroelastomer (Viton) or Laminate is required for prolonged contact.
The Ocular & Respiratory Risk (H319, H335)[1]
-
Mechanism: While the boiling point is high (>230°C), laboratory manipulations (heating, stirring, rotovap usage) generate aerosols. The hydroxyl group (-OH) allows for hydrogen bonding with mucous membranes, leading to immediate severe irritation.
-
PPE Implication: Safety glasses are insufficient for liquid handling where splashing is possible. Unvented chemical splash goggles are mandatory.
Part 3: PPE Specification Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Splash) | Nitrile (Minimum 5 mil) | Provides >15 min breakthrough time for incidental splash. Avoid Latex. |
| Hand (Immersion) | Silver Shield / 4H (Laminate) | Required for spill cleanup or synthesis scale-up. Resists halogenated swelling. |
| Eye / Face | Chemical Splash Goggles | Indirect venting prevents aerosol entry. Face shield added for volumes >100mL. |
| Respiratory | Fume Hood (Face Velocity 100 fpm) | Primary control. If hood is unavailable, use Half-face respirator with OV/P95 cartridges. |
| Body | Poly/Cotton Lab Coat | Standard protection. Use Tyvek sleeves if working with large open vessels. |
Part 4: Operational Protocols
A. Synthesis & Handling Workflow
-
Engineering Controls: All weighing and transfer operations must occur inside a certified fume hood.
-
Vessel Management: Keep reaction vessels closed. This compound is hygroscopic; moisture absorption can alter reaction stoichiometry, but more importantly, open vessels increase inhalation risk.
-
Temperature Control: If heating >60°C, ensure a reflux condenser is active to prevent vapor escape.
B. Waste Disposal (Critical Logic)
NEVER dispose of this chemical down the drain or in general organic waste if your facility separates halogenated streams.
-
The Logic: this compound contains Chlorine. Mixing this with non-halogenated solvents (like Acetone or Ethanol waste) contaminates the entire drum.
-
Disposal Path: Segregate into Halogenated Organic Waste .
-
Labeling: Clearly mark "Halogenated" to prevent downstream incinerator corrosion and the formation of dioxins during thermal destruction.
Part 5: Visualizations
Diagram 1: PPE Decision Logic
This decision tree validates your PPE choice based on the scale of operation.
Caption: Logic flow for selecting PPE intensity based on physical state and volume.
Diagram 2: Spill Response Protocol
A self-validating workflow for containment, emphasizing the "Do Not Flush" rule for halogenated compounds.
Caption: Step-by-step spill response ensuring halogenated waste segregation.
Part 6: References
-
Princeton University EHS. (n.d.). Halogenated vs. Non-Halogenated Solvent Disposal Guidelines. Retrieved from [Link]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
